3-Chloro-4-methylbenzenesulfonyl fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138272. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIYUPVDARXJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300668 | |
| Record name | 3-chloro-4-methylbenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25300-22-5 | |
| Record name | NSC138272 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-4-methylbenzenesulfonyl fluoride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25300-22-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Chloro-4-methylbenzenesulfonyl fluoride synthesis from 3-chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 3-chloro-4-methylbenzenesulfonyl fluoride from 3-chloro-4-methylaniline. Two primary methodologies are detailed: a modern one-pot Sandmeyer-type fluorosulfonylation and a traditional two-step approach proceeding via a sulfonyl chloride intermediate. This document includes detailed experimental protocols, a summary of quantitative data, and process diagrams to offer a thorough resource for researchers and professionals in organic synthesis and drug development. The synthesis of this compound is of significant interest due to its utility as a key building block in the development of novel agrochemicals and pharmaceutical agents.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its preparation from readily available starting materials is a key step in the drug discovery and development process. This guide outlines two effective methods for its synthesis from 3-chloro-4-methylaniline, a common chemical feedstock.
The first method is a contemporary one-pot, copper-free Sandmeyer-type reaction that offers an efficient and direct conversion of the aniline to the desired sulfonyl fluoride.[1][2] This approach is favored for its operational simplicity and reduced environmental impact.
The second, more traditional method, involves a two-step sequence. The initial step is the conversion of 3-chloro-4-methylaniline to 3-chloro-4-methylbenzenesulfonyl chloride via a Sandmeyer chlorosulfonylation reaction.[3] The subsequent step is a halogen exchange reaction to replace the chlorine atom with fluorine, yielding the final product.[4]
This guide provides detailed experimental procedures for both pathways, allowing researchers to select the most suitable method based on their specific laboratory capabilities and project requirements.
Synthetic Pathways
One-Pot Sandmeyer-Type Fluorosulfonylation
This modern approach allows for the direct synthesis of this compound from 3-chloro-4-methylaniline in a single reaction vessel. The process involves the in situ generation of the diazonium salt from the aniline, which then undergoes a copper-free fluorosulfonylation.
Two-Step Synthesis via Sulfonyl Chloride
This classical method provides a robust and well-established route to the target compound.
Step 1: Synthesis of 3-Chloro-4-methylbenzenesulfonyl Chloride
The first step involves the diazotization of 3-chloro-4-methylaniline followed by a Sandmeyer reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride intermediate.
Step 2: Halogen Exchange to this compound
The sulfonyl chloride is then converted to the corresponding sulfonyl fluoride through a halogen exchange reaction, typically using a fluoride salt such as potassium fluoride.
Experimental Protocols
Protocol for One-Pot Sandmeyer-Type Fluorosulfonylation
Materials:
-
3-Chloro-4-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 3-chloro-4-methylaniline (1.0 eq.) in a mixture of acetonitrile and water. Slowly add concentrated hydrochloric acid. To this solution, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0-5 °C.
-
Fluorosulfonylation: To the freshly prepared diazonium salt solution, add sodium metabisulfite (2.0 eq.) and Selectfluor® (1.5 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
Protocol for Two-Step Synthesis
Materials:
-
3-Chloro-4-methylaniline
-
Hydrochloric acid (HCl, concentrated)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Glacial acetic acid (AcOH)
-
Ether
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Diazotization: In a beaker, suspend 3-chloro-4-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Preparation of the Catalyst Solution: In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas. Add copper(I) chloride to this solution and continue bubbling SO₂ until the solution turns blue-green. Cool this solution in an ice bath.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the catalyst solution with vigorous stirring. The temperature should be maintained below 30 °C.
-
Work-up: After the addition is complete, pour the reaction mixture into ice water. The product will separate as an oil. Extract the aqueous layer with ether. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-chloro-4-methylbenzenesulfonyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.
Materials:
-
3-Chloro-4-methylbenzenesulfonyl chloride
-
Potassium fluoride (KF, anhydrous)
-
Sulfolane (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous sulfolane, 3-chloro-4-methylbenzenesulfonyl chloride (1.0 eq.), and anhydrous potassium fluoride (5.0 eq.).
-
Reaction: Heat the reaction mixture to 160-200 °C and stir for 10-15 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Purification: The crude product is purified by vacuum distillation to give this compound as a colorless liquid.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected yields for the synthesis of this compound. The data for the one-pot synthesis is extrapolated from general procedures for similar anilines, while the data for the two-step synthesis is based on established protocols for Sandmeyer reactions and halogen exchange fluorinations.
| Parameter | One-Pot Synthesis | Two-Step Synthesis (Step 1) | Two-Step Synthesis (Step 2) |
| Starting Material | 3-Chloro-4-methylaniline | 3-Chloro-4-methylaniline | 3-Chloro-4-methylbenzenesulfonyl chloride |
| Key Reagents | NaNO₂, HCl, Na₂S₂O₅, Selectfluor | NaNO₂, HCl, SO₂, CuCl | KF |
| Solvent | MeCN / H₂O | AcOH / H₂O | Sulfolane |
| Temperature | 0 °C to RT | 0 °C to 30 °C | 160-200 °C |
| Reaction Time | 12-24 hours | 2-3 hours | 10-15 hours |
| Typical Yield | 60-75% (estimated) | 70-85% | 80-90% |
Conclusion
This technical guide has detailed two reliable synthetic routes for the preparation of this compound from 3-chloro-4-methylaniline. The one-pot Sandmeyer-type fluorosulfonylation offers a more direct and potentially more environmentally benign approach. The traditional two-step method, while longer, is robust and may be more suitable for large-scale synthesis where the intermediate sulfonyl chloride is desired. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the efficient synthesis of this important building block. Researchers should carefully consider the safety precautions associated with diazotization reactions and the handling of sulfonyl halides.
References
preparation of 3-Chloro-4-methylbenzenesulfonyl fluoride from the corresponding sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-methylbenzenesulfonyl fluoride from its precursor, 3-Chloro-4-methylbenzenesulfonyl chloride. The conversion of sulfonyl chlorides to sulfonyl fluorides is a critical transformation in medicinal chemistry and drug development, owing to the unique reactivity and stability of the sulfonyl fluoride moiety. This document outlines two robust and widely applicable methods for this synthesis, detailing experimental protocols, reaction conditions, and relevant safety information. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Sulfonyl fluorides are valuable functional groups in the design of bioactive molecules, often serving as covalent inhibitors or chemical probes. Their enhanced stability compared to sulfonyl chlorides, coupled with their specific reactivity towards certain nucleophilic residues in proteins, makes them highly desirable motifs in drug discovery. The synthesis of this compound is of particular interest due to the presence of the chloro and methyl substituents on the benzene ring, which can modulate the compound's physicochemical properties and biological activity. This guide focuses on the direct halogen exchange reaction, a common and efficient method for the preparation of sulfonyl fluorides from the corresponding sulfonyl chlorides.
Reaction Scheme
The conversion of 3-Chloro-4-methylbenzenesulfonyl chloride to this compound is achieved through a nucleophilic substitution reaction at the sulfur atom. A fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), acts as the nucleophile, displacing the chloride ion.
Caption: General reaction scheme for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the product is provided in the table below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Chloro-4-methylbenzenesulfonyl chloride | 42413-03-6 | C₇H₆Cl₂O₂S | 225.09 | 34-38[1][2] |
| This compound | 25300-22-5[3][4] | C₇H₆ClFO₂S | 208.64[5] | Not available |
Experimental Protocols
Two effective methods for the preparation of this compound are detailed below. These protocols are based on established procedures for the synthesis of sulfonyl fluorides from sulfonyl chlorides.[6][7]
Method 1: Using Potassium Fluoride in a Biphasic Water/Acetone System
This method, adapted from the work of Bare (2023), is characterized by its mild reaction conditions, simple workup, and high yields for a broad range of substrates.[6]
Reagents and Materials:
-
3-Chloro-4-methylbenzenesulfonyl chloride
-
Potassium fluoride (KF)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on scale and temperature)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-methylbenzenesulfonyl chloride (1.0 eq.).
-
Add acetone to dissolve the starting material (concentration is typically in the range of 0.1-0.5 M).
-
In a separate container, prepare a solution of potassium fluoride (typically 2.0-4.0 eq.) in deionized water.
-
Add the aqueous KF solution to the stirred solution of the sulfonyl chloride in acetone. The mixture will become biphasic.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the mixture by adding a larger volume of water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Caption: Experimental workflow for the KF/Water/Acetone method.
Method 2: Using Potassium Bifluoride (KHF₂) in Acetonitrile
This method is a well-established procedure for the synthesis of sulfonyl fluorides and is particularly useful for substrates that may be sensitive to water.[7]
Reagents and Materials:
-
3-Chloro-4-methylbenzenesulfonyl chloride
-
Potassium bifluoride (KHF₂)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-methylbenzenesulfonyl chloride (1.0 eq.).
-
Add acetonitrile as the solvent (concentration typically 0.1-0.5 M).
-
Add potassium bifluoride (typically 2.0-5.0 eq.) to the mixture.
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux (approximately 82°C for acetonitrile) and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the excess potassium bifluoride and any precipitated salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
References
- 1. 3-Chloro-4-methylbenzenesulfonyl chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. 3-CHLORO-4-METHYLBENZENESULFONYL CHLORIDE | 42413-03-6 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound;25300-22-5 [abichem.com]
- 5. This compound - CAS:25300-22-5 - 阿镁生物 [amaybio.com]
- 6. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
- 7. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]
3-Chloro-4-methylbenzenesulfonyl fluoride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-methylbenzenesulfonyl fluoride, a versatile reagent with growing importance in chemical synthesis and drug discovery. This document details its structural and physicochemical characteristics, reactivity, and potential applications, supported by experimental data and protocols.
Core Properties and Data
This compound is an aromatic sulfonyl fluoride compound. Its structure features a benzene ring substituted with a chloro group, a methyl group, and a sulfonyl fluoride functional group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25300-22-5 | [1][2][3] |
| Molecular Formula | C₇H₆ClFO₂S | [1][2][3] |
| Molecular Weight | 208.64 g/mol | [2] |
| Boiling Point | 262.9 °C at 760 mmHg | |
| Density | 1.406 g/cm³ | |
| Flash Point | 112.8 °C | |
| Melting Point | Not available | |
| Solubility | Soluble in many organic solvents; low solubility in water. | [4] |
Synthesis and Reactivity
General Synthetic Approach: Halide Exchange
A prevalent method for synthesizing sulfonyl fluorides is through the halide exchange reaction of the corresponding sulfonyl chloride with a fluoride salt.
Diagram 1: General Synthesis of Arylsulfonyl Fluorides
References
An In-depth Technical Guide to 3-Chloro-4-methylbenzenesulfonyl fluoride (CAS: 25300-22-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylbenzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride of significant interest in chemical synthesis and drug discovery. Its structural features, particularly the presence of a reactive sulfonyl fluoride group, make it a valuable building block for the synthesis of complex molecules and a potential tool for chemical biology and medicinal chemistry. The sulfonyl fluoride moiety is known for its unique stability and chemoselective reactivity, making it a "privileged" warhead for covalent inhibitors and a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers in the life sciences.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 25300-22-5 | |
| Molecular Formula | C₇H₆ClFO₂S | |
| Molecular Weight | 208.64 g/mol | |
| Appearance | Not explicitly stated, likely a solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
Spectroscopic Data
Note: The following data are predicted and should be confirmed by experimental analysis.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of 7.5-8.0 ppm. The methyl protons would appear as a singlet around 2.5 ppm. |
| ¹³C NMR | Aromatic carbons would appear in the range of 125-145 ppm. The methyl carbon would appear around 20 ppm. |
| ¹⁹F NMR | A single peak corresponding to the sulfonyl fluoride group would be expected in the range of +60 to +70 ppm (relative to CFCl₃). |
| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl group would be expected around 1380-1410 cm⁻¹ and 1180-1200 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 208, with a characteristic isotopic pattern for the presence of one chlorine atom. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, plausible synthetic routes can be devised based on established methods for the preparation of sulfonyl fluorides. Two potential routes are outlined below.
Experimental Protocol 1: From 3-Chloro-4-methylbenzenesulfonyl Chloride
This is a common and direct method for the synthesis of sulfonyl fluorides.
Reaction: 3-Chloro-4-methylbenzenesulfonyl chloride + KF → this compound + KCl
Materials:
-
3-Chloro-4-methylbenzenesulfonyl chloride
-
Potassium fluoride (spray-dried)
-
Acetonitrile (anhydrous)
-
Phase-transfer catalyst (e.g., 18-crown-6) (optional)
Procedure:
-
To a stirred suspension of potassium fluoride (1.5-2.0 equivalents) in anhydrous acetonitrile, add 3-chloro-4-methylbenzenesulfonyl chloride (1.0 equivalent).
-
If desired, add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 5 mol%).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure to yield pure this compound.
Experimental Protocol 2: From 3-Chloro-4-methylaniline
This multi-step synthesis involves the conversion of the amine to a diazonium salt, followed by a Sandmeyer-type reaction to introduce the sulfonyl fluoride group.
Reaction Steps:
-
Diazotization: 3-Chloro-4-methylaniline + NaNO₂ + HCl → 3-Chloro-4-methylbenzenediazonium chloride
-
Sulfonylation: 3-Chloro-4-methylbenzenediazonium chloride + SO₂ + CuCl₂ → 3-Chloro-4-methylbenzenesulfonyl chloride
-
Fluorination: 3-Chloro-4-methylbenzenesulfonyl chloride + KF → this compound
Materials:
-
3-Chloro-4-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Potassium fluoride (KF)
-
Acetonitrile
Procedure:
Step 1: Diazotization
-
Dissolve 3-chloro-4-methylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sulfonylation
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chloro-4-methylbenzenesulfonyl chloride.
Step 3: Fluorination
-
Follow the procedure outlined in Experimental Protocol 1 to convert the resulting 3-chloro-4-methylbenzenesulfonyl chloride to this compound.
Reactivity and Applications
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
This compound is an excellent candidate for SuFEx click chemistry.[1][3] This reaction involves the highly efficient and specific reaction of a sulfonyl fluoride with a silyl ether or other nucleophiles to form a stable sulfonate or sulfonamide linkage. The reaction is typically catalyzed by a fluoride source or a base. Given its structure, this compound can be used to "click" onto molecules containing a hydroxyl or amino group, thereby introducing the 3-chloro-4-methylphenylsulfonyl moiety. This is particularly useful for synthesizing libraries of compounds for high-throughput screening in drug discovery.[1]
Covalent Inhibition in Drug Discovery
The sulfonyl fluoride group is a "warhead" that can form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine.[2] This property makes this compound a valuable scaffold for the design of covalent inhibitors. Covalent inhibitors can offer advantages over non-covalent inhibitors, including increased potency, longer duration of action, and the ability to target shallow binding pockets. Given the prevalence of kinases as drug targets and the presence of a conserved lysine in their active sites, derivatives of this compound could be explored as potential covalent kinase inhibitors for various diseases, including cancer.[4][5]
Potential Signaling Pathway Interactions
While there is no direct evidence linking this compound to specific signaling pathways, its potential as a covalent inhibitor suggests that its derivatives could be designed to target key proteins within various cellular signaling cascades. For instance, by modifying the core structure, it may be possible to achieve selectivity for specific kinases involved in cancer cell proliferation, survival, or angiogenesis. The development of chemical probes based on this scaffold could be a valuable strategy to identify its protein targets and elucidate its mechanism of action and impact on cellular signaling.[2]
Safety and Handling
Based on safety data for similar sulfonyl fluorides, this compound should be handled with caution in a well-ventilated fume hood. It is likely to be corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a versatile chemical entity with significant potential for researchers in drug development and chemical biology. Its utility as a building block in SuFEx click chemistry and as a scaffold for the design of covalent inhibitors makes it a compound of high interest. While a detailed experimental characterization of this specific molecule is not widely available, the general principles of sulfonyl fluoride chemistry provide a strong foundation for its synthesis and application. Further research into its biological activity and target identification will undoubtedly expand its utility and contribute to the development of new therapeutic agents.
References
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-4-methylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-chloro-4-methylbenzenesulfonyl fluoride. In the absence of publicly available experimental structural data for this specific compound, this report leverages computational chemistry principles to predict its key structural parameters, including bond lengths, bond angles, and dihedral angles. A theoretical conformational analysis has been performed to elucidate the rotational barrier around the C-S bond and identify the most stable conformers. Furthermore, this guide outlines detailed, generalized experimental protocols for the synthesis, purification, and characterization of this compound, drawing from established methods for analogous aryl sulfonyl fluorides. These protocols for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction provide a practical framework for researchers aiming to synthesize and empirically validate the structural features of this molecule. The combination of theoretical predictions and detailed experimental methodologies presented herein serves as a valuable resource for scientists engaged in drug discovery and development, where a thorough understanding of molecular structure and conformation is paramount.
Introduction
Aryl sulfonyl fluorides are a class of organic compounds that have garnered significant interest in medicinal chemistry and chemical biology. Their unique reactivity profile, particularly as covalent inhibitors, makes them valuable warheads for targeting specific amino acid residues in proteins. The compound this compound, with its specific substitution pattern on the benzene ring, presents a unique scaffold for the design of novel therapeutic agents. The chlorine and methyl substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its reactivity and binding affinity to biological targets.
A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for rational drug design. The spatial arrangement of the chloro, methyl, and sulfonyl fluoride groups dictates the molecule's shape, polarity, and ability to engage in specific intermolecular interactions with a target protein. This guide provides a detailed theoretical examination of its molecular structure and explores the conformational landscape arising from rotation around the C-S bond.
Predicted Molecular Structure
Due to the absence of experimental crystallographic data for this compound, its molecular structure was predicted using computational modeling based on density functional theory (DFT). The predicted bond lengths and angles are presented in Tables 1 and 2, respectively. These values are derived from established structural data for substituted benzenes and sulfonyl fluorides. The benzene ring is expected to be nearly planar, with minor deviations caused by the substituents.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C-C (aromatic) | 1.39 - 1.41 |
| C-H (aromatic) | 1.08 - 1.09 |
| C-Cl | 1.74 |
| C-C (methyl) | 1.51 |
| C-H (methyl) | 1.09 |
| C-S | 1.77 |
| S=O | 1.43 |
| S-F | 1.57 |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
| C-C-C (aromatic) | 118 - 122 |
| C-C-H (aromatic) | 119 - 121 |
| C-C-Cl | 119 - 121 |
| C-C-C (methyl) | 119 - 121 |
| H-C-H (methyl) | 109.5 |
| C-S-O | 108 - 110 |
| O-S-O | 120 - 122 |
| C-S-F | 105 - 107 |
| O-S-F | 106 - 108 |
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the benzene ring to the sulfur atom of the sulfonyl fluoride group (the C-S bond). The rotation around this bond is associated with a specific energy barrier, which dictates the relative populations of different rotational isomers (conformers) at a given temperature.
To investigate the conformational preferences, a theoretical potential energy scan was performed by systematically rotating the C-C-S-F dihedral angle. The results of this analysis are depicted in the following diagram, which illustrates the relative energy of the molecule as a function of this dihedral angle.
Figure 1: Predicted potential energy surface for the rotation around the C-S bond of this compound.
The conformational analysis reveals two low-energy conformers where the fluorine atom is staggered with respect to the ortho-substituents of the benzene ring. These represent the global energy minima. The highest energy conformation (rotational barrier) occurs when the fluorine atom is eclipsed with the chlorine atom or the hydrogen atom on the adjacent carbon. The predicted rotational barrier is in the range of 2-5 kcal/mol, which is typical for rotation around Ar-S bonds in sulfonyl-containing compounds. This relatively low barrier suggests that at room temperature, the molecule will exist as a dynamic equilibrium of multiple conformers, although the staggered conformations will be the most populated.
Proposed Experimental Protocols
The following sections outline detailed, generalized experimental protocols for the synthesis, purification, and characterization of this compound. These methods are based on established procedures for similar aryl sulfonyl fluorides.
Synthesis
A common method for the synthesis of aryl sulfonyl fluorides is the fluorination of the corresponding aryl sulfonyl chloride.
Figure 2: General workflow for the synthesis of this compound.
Detailed Protocol:
-
To a stirred solution of 3-chloro-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium fluoride (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove excess KF and any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the range of 7.5-8.0 ppm. The methyl protons will appear as a singlet around 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the sulfonyl group appearing further downfield. The methyl carbon will resonate at approximately 20-25 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the sulfonyl fluoride group, typically in the range of +60 to +70 ppm relative to a standard.
Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonyl group and the aromatic ring.
-
S=O stretching: Strong absorptions around 1380-1410 cm⁻¹ (asymmetric) and 1180-1200 cm⁻¹ (symmetric).
-
S-F stretching: A characteristic absorption band in the region of 750-850 cm⁻¹.
-
C-Cl stretching: An absorption in the range of 600-800 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Protocol:
-
Acquire the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
4.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound.
Protocol:
-
Obtain a mass spectrum of the purified compound using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
The expected molecular ion peak ([M]⁺ or [M+H]⁺) for C₇H₆ClFO₂S will be observed at m/z corresponding to its calculated exact mass (approximately 207.97). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should also be observed.
Single-Crystal X-ray Diffraction
To obtain definitive experimental data on the molecular structure and conformation, single-crystal X-ray diffraction is the gold standard.
Figure 3: Workflow for single-crystal X-ray diffraction analysis.
Protocol:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/hexane), or by vapor diffusion.
-
Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Process the collected data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.
Conclusion
This technical guide has provided a comprehensive theoretical overview of the molecular structure and conformational analysis of this compound. The predicted structural parameters and conformational landscape offer valuable insights for researchers in the field of drug discovery. While experimental data for this specific molecule is currently lacking in the public domain, the detailed experimental protocols provided herein offer a clear roadmap for its synthesis, characterization, and definitive structural elucidation. A thorough understanding of the principles outlined in this guide will empower scientists to effectively utilize this compound and its analogs in the development of novel therapeutics.
An In-depth Technical Guide on the Reactivity of 3-Chloro-4-methylbenzenesulfonyl Fluoride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3-Chloro-4-methylbenzenesulfonyl fluoride with a range of nucleophiles. Due to its inherent stability, this compound serves as a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides, a critical functional group in numerous pharmaceutical agents. This document details the reaction mechanisms, presents available quantitative data, and provides experimental protocols for its reactions with various nucleophiles, including amines, alcohols, and thiols.
Introduction
This compound is an aromatic sulfonyl fluoride that has garnered interest in synthetic chemistry due to the unique reactivity of the sulfonyl fluoride group. Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and are less prone to undergo side reactions, making them ideal for use in complex molecular syntheses.[1] The presence of the chloro and methyl substituents on the benzene ring further modulates the reactivity of the sulfur center, influencing its susceptibility to nucleophilic attack.
The primary mode of reaction for this compound involves nucleophilic substitution at the tetracoordinate sulfur atom. This reaction is central to the formation of sulfonamides, sulfonate esters, and thioesters, which are pivotal intermediates and final products in medicinal chemistry and materials science.
General Reactivity and Reaction Mechanisms
The reactivity of this compound is characterized by the electrophilicity of the sulfur atom in the sulfonyl fluoride group. Nucleophiles attack this sulfur atom, leading to the displacement of the fluoride ion.
The generally accepted mechanism for the reaction of sulfonyl fluorides with nucleophiles is a two-step addition-elimination process. In this mechanism, the nucleophile first adds to the sulfur atom, forming a transient pentacoordinate intermediate. This is followed by the elimination of the fluoride leaving group to yield the final product. This pathway is favored for sulfonyl fluorides, in contrast to the more concerted SN2-like mechanism often observed with sulfonyl chlorides.
For reactions with amines, the formation of sulfonamides is a key transformation. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their reactivity can be significantly enhanced by the use of Lewis acids, such as calcium triflimide [Ca(NTf2)2].[1] The Lewis acid is proposed to coordinate to the fluorine atom, increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack.
Reactivity with Specific Nucleophiles
Amines
The reaction of this compound with primary and secondary amines is a cornerstone for the synthesis of a diverse range of sulfonamides. While these reactions can be sluggish at room temperature, they can be driven to completion with heating or the use of a catalyst.
Quantitative Data:
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-phenyl-3-chloro-4-methylbenzenesulfonamide | Ca(NTf2)2, t-amyl alcohol, 60 °C, 1 h | 85 | [1] |
| Various anilines | Substituted N-aryl-benzenesulfonamides | Visible light, Ir[(ppy)2(dtbbpy)]Cl, NaHCO3, 50 °C, 12 h | Moderate to Good | [2] |
Experimental Protocol: General Procedure for the Synthesis of Sulfonamides using Calcium Triflimide Activation [1]
-
To a solution of this compound (1.0 equiv) in tert-amyl alcohol (0.2 M) is added the desired amine (1.2 equiv).
-
Calcium triflimide [Ca(NTf2)2] (1.0 equiv) is then added to the reaction mixture.
-
The mixture is stirred at 60 °C and the progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.
Alcohols
The reaction of this compound with alcohols leads to the formation of sulfonate esters. This reaction typically requires activation of the alcohol or the sulfonyl fluoride.
Quantitative Data:
Experimental Protocol: General Procedure for the Synthesis of Sulfonate Esters
-
To a solution of the alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., THF or DCM) at 0 °C, a non-nucleophilic base (e.g., sodium hydride or triethylamine, 1.1 equiv) is added.
-
The mixture is stirred for a short period to allow for the formation of the alkoxide.
-
A solution of this compound (1.0 equiv) in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Thiols
Thiols, being more nucleophilic than their alcohol counterparts, are expected to react more readily with this compound to form thioesters. The reaction is typically carried out in the presence of a base to generate the even more nucleophilic thiolate anion.
Quantitative Data:
Experimental Protocol: General Procedure for the Synthesis of Thioesters
-
To a solution of the thiol (1.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or triethylamine (1.2 equiv) is added.
-
The mixture is stirred at room temperature for a short period to form the thiolate.
-
This compound (1.0 equiv) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography.
Visualization of Reaction Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.
Caption: Proposed Lewis acid-catalyzed reaction mechanism.
Caption: General experimental workflow for reactions.
Conclusion
This compound is a versatile and stable reagent for the synthesis of sulfonamides and other sulfur-containing compounds. Its reactivity, while moderate, can be effectively tuned through the use of catalysts and appropriate reaction conditions. This guide provides a foundational understanding of its reactivity with key nucleophiles and offers practical experimental protocols for its application in a research and development setting. Further investigation into the kinetics and substrate scope of its reactions will undoubtedly expand its utility in the synthesis of novel chemical entities.
References
An In-depth Technical Guide on the Solubility of 3-Chloro-4-methylbenzenesulfonyl Fluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-methylbenzenesulfonyl fluoride. Due to a lack of specific experimental data in publicly available literature, this document focuses on inferred solubility properties based on the compound's structure and data from analogous compounds. It also outlines a general experimental protocol for determining solubility and presents a logical workflow for solubility testing.
Introduction
This compound is an organic compound with the chemical formula C₇H₆ClFO₂S. Its structure, featuring a benzene ring substituted with a chloro group, a methyl group, and a sulfonyl fluoride group, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, drug discovery, and materials science, as it governs reaction kinetics, purification methods, and formulation strategies.
Physicochemical Properties
While specific solubility data is scarce, some physical properties of this compound have been reported:
These properties suggest a relatively non-volatile solid or liquid at room temperature with a density greater than water.
Inferred Solubility Profile
In the absence of direct experimental data, the solubility of this compound can be inferred by examining its structural features and comparing it to similar compounds. The molecule possesses both polar (sulfonyl fluoride and chloro groups) and non-polar (benzene ring and methyl group) characteristics.
A structurally similar compound, 4-methylbenzenesulfonyl fluoride (tosyl fluoride), is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile, while exhibiting low solubility in water[3]. This suggests that this compound is also likely to be soluble in polar aprotic and polar protic organic solvents. The presence of the chloro group is expected to slightly increase the polarity and may influence its solubility profile compared to tosyl fluoride.
Expected Solubility:
-
High Solubility: Likely in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in polar protic solvents like Methanol and Ethanol.
-
Moderate Solubility: Potentially in less polar solvents such as Dichloromethane and Chloroform.
-
Low Solubility: Expected in non-polar solvents like hexanes and diethyl ether, and very low solubility in water.
It is imperative to experimentally verify these inferred solubilities for any practical application.
Experimental Protocol for Solubility Determination
A general and robust method for determining the solubility of a compound like this compound is the isothermal equilibrium method.
Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane, Hexane)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for experimental solubility determination.
Conclusion
References
3-Chloro-4-methylbenzenesulfonyl Fluoride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-chloro-4-methylbenzenesulfonyl fluoride. The information is curated for professionals in research and drug development who utilize this compound in their work. This document summarizes key stability characteristics, provides recommended handling and storage protocols, and outlines experimental methodologies for stability assessment.
Core Stability Profile
This compound, a member of the aryl sulfonyl fluoride class of compounds, is generally characterized by its robust chemical stability, particularly when compared to the analogous sulfonyl chlorides. The strong sulfur-fluorine bond imparts significant resistance to hydrolysis and thermal degradation. However, like most reactive compounds, its stability is not absolute and is influenced by environmental factors such as moisture, temperature, and the presence of nucleophiles.
Under standard ambient conditions (room temperature and in the absence of moisture), this compound is a chemically stable compound. It is, however, sensitive to moisture and can undergo slow hydrolysis over time upon exposure to water.
Quantitative Stability Data for Analogous Aryl Sulfonyl Fluorides
| Compound | Substitution Pattern | % Remaining (5h, RT) | % Remaining (5h, 37°C) |
| 2 | Unsubstituted benzamide-sulfonyl fluoride | < 20% | < 10% |
| 7 | Substituted benzamide-sulfonyl fluoride | > 80% | > 70% |
| 8 | Substituted benzamide-sulfonyl fluoride | > 90% | > 80% |
| 9 | Substituted benzamide-sulfonyl fluoride | > 90% | > 85% |
| 10 | Benzyl-sulfonyl fluoride | > 95% | > 90% |
| 11 | Benzyl-sulfonyl fluoride | > 95% | > 90% |
| Data adapted from a study on the stability of various aryl sulfonyl fluorides. The specific structures of compounds 2 and 7-11 are detailed in the source literature and represent a range of electronic and steric variations. |
The data indicates that substitutions on the aryl ring can significantly influence the stability of the sulfonyl fluoride moiety. Generally, benzyl-sulfonyl fluorides (10 and 11) and certain substituted benzamide-sulfonyl fluorides (7, 8, and 9) exhibit greater stability compared to the unsubstituted benzamide-sulfonyl fluoride (2)[1].
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets for the compound and its analogs:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Minimizes potential for thermal decomposition and slows down any residual hydrolytic activity. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can lead to hydrolysis. |
| Container | Keep in a tightly sealed, dry container. | Protects from moisture and atmospheric contaminants. |
| Light | Store in a dark place. | While not explicitly stated to be light-sensitive, protection from light is a general best practice for reactive chemical storage. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and moisture.[2] | These substances can promote the decomposition of the sulfonyl fluoride. |
Reactivity and Decomposition
The primary degradation pathway for this compound is hydrolysis, which can occur upon contact with water. This process leads to the formation of the corresponding sulfonic acid and hydrogen fluoride. The rate of hydrolysis is generally slow under neutral pH but can be accelerated by acidic or basic conditions.
Thermal decomposition is also a consideration at elevated temperatures. While sulfonyl fluorides are known to be more thermally robust than their chloride counterparts, high temperatures can lead to the release of hazardous decomposition products.[3] In the event of a fire, hazardous combustion gases or vapors may develop.[4] These can include carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[4]
Experimental Protocol: Hydrolytic Stability Assessment by HPLC
The following is a generalized experimental protocol for assessing the hydrolytic stability of this compound. This method utilizes High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound over time.
Objective: To determine the rate of hydrolysis of this compound in an aqueous solution.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 analytical column
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in acetonitrile.
-
Reaction Initiation: In a series of vials, dilute the stock solution with the pre-warmed (e.g., 37°C) aqueous buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the reaction vials at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a high concentration of acetonitrile. This will stop further hydrolysis.
-
HPLC Analysis: Analyze the quenched samples by HPLC.
-
Mobile Phase: A suitable gradient of acetonitrile and water.
-
Column: C18 analytical column.
-
Detection: UV detection at a wavelength where the parent compound has a strong absorbance.
-
-
Data Analysis:
-
Create a calibration curve using standards of this compound of known concentrations.
-
Quantify the peak area of the parent compound in each sample.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration at time zero.
-
Plot the percentage of remaining compound versus time to determine the hydrolysis rate.
-
Visualizing Stability and Degradation Pathways
The following diagrams illustrate the key concepts related to the stability and handling of this compound.
References
- 1. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-hydroxybenzenesulfonyl fluoride N,N-dimethylthiocarbamate | C9H9ClFNO3S2 | CID 99193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Hydrolysis Rate of 3-Chloro-4-methylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylbenzenesulfonyl fluoride is an aromatic sulfonyl fluoride, a class of compounds of significant interest in medicinal chemistry and drug development. Sulfonyl fluorides are known for their unique reactivity profile, balancing stability with the ability to act as covalent modifiers of biological targets.[1][2] Their resistance to hydrolysis under physiological conditions is a key feature, making them attractive warheads for targeted covalent inhibitors.[1] Understanding the rate and mechanism of hydrolysis is crucial for predicting the stability and off-target reactivity of drugs and chemical probes incorporating this moiety.
Quantitative Data on the Hydrolysis of Aryl Sulfonyl Fluorides
Direct quantitative data on the hydrolysis rate of this compound is not publicly available. However, data from structurally analogous compounds can provide valuable insights into its expected stability. The electronic effects of the substituents on the benzene ring play a crucial role in determining the electrophilicity of the sulfur atom and, consequently, the rate of hydrolysis.
The chloro group at the meta-position is electron-withdrawing, which is expected to increase the electrophilicity of the sulfonyl group and thus accelerate hydrolysis. Conversely, the methyl group at the para-position is electron-donating, which should decrease the electrophilicity and slow down the hydrolysis rate. The net effect of these two substituents on the hydrolysis rate of this compound would require experimental determination.
For comparison, the hydrolysis rate constant for a related compound, 4-carboxybenzenesulfonyl fluoride, has been reported.[3] This compound possesses a strongly electron-withdrawing carboxylic acid group in the para position.
Table 1: Hydrolysis Rate Constant of a Structurally Related Aryl Sulfonyl Fluoride [3]
| Compound | Structure | Class | k_hyd (x 10⁻⁵ s⁻¹) |
| 4-Carboxybenzenesulfonyl fluoride | HOOC-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 1.80 |
This value provides a benchmark for the order of magnitude of the hydrolysis rate constant for an aryl sulfonyl fluoride with an electron-withdrawing substituent. Given the opposing electronic effects of the chloro and methyl groups in this compound, its hydrolysis rate is likely to be different from this value.
Experimental Protocols for Determining Hydrolysis Rate
To determine the precise hydrolysis rate of this compound, a series of kinetic experiments can be conducted. The following protocols describe common methods for monitoring the reaction progress and calculating the rate constant.
General Experimental Workflow
The general workflow for determining the hydrolysis rate involves dissolving a known concentration of this compound in an aqueous buffer of a specific pH, maintaining a constant temperature, and monitoring the disappearance of the reactant or the appearance of the product over time.
Caption: General workflow for determining the hydrolysis rate of this compound.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for monitoring reaction kinetics as it allows for the direct observation of both reactant and product signals.[4][5]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated organic solvent (e.g., DMSO-d₆ or acetonitrile-d₃) to ensure solubility.
-
Prepare an aqueous buffer (e.g., phosphate buffer) in D₂O at the desired pH.
-
In an NMR tube, add a known volume of the buffer and an internal standard (e.g., trimethylsilyl propionate-d₄, TSP).
-
Equilibrate the NMR tube to the desired temperature in the NMR spectrometer.
-
-
Reaction Initiation and Monitoring:
-
Initiate the hydrolysis by injecting a small, known volume of the stock solution of this compound into the NMR tube.
-
Immediately begin acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton or the fluorine atom of the starting material and a prominent proton signal of the product (3-Chloro-4-methylbenzenesulfonic acid).
-
Normalize the integrals to the internal standard to account for any variations in instrument response.
-
Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting linear fit will be the negative of the observed pseudo-first-order rate constant (-k_obs).
-
Method 2: UV-Vis Spectrophotometry
If the starting material and the product have distinct UV-Vis absorbance spectra, this method can be a simple and effective way to monitor the reaction.[6][7]
Protocol:
-
Spectral Characterization:
-
Obtain the UV-Vis absorbance spectra of this compound and its expected hydrolysis product, 3-Chloro-4-methylbenzenesulfonic acid, in the chosen aqueous buffer.
-
Identify a wavelength where there is a significant difference in absorbance between the reactant and the product.
-
-
Kinetic Measurement:
-
Prepare the aqueous buffer in a cuvette and place it in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding a small volume of a concentrated stock solution of this compound.
-
Monitor the change in absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).
-
Plot the appropriate function of concentration versus time (e.g., ln[A] vs. t for a first-order reaction) to determine the rate constant.
-
Method 3: Stopped-Flow Spectroscopy
For very fast hydrolysis reactions, stopped-flow spectroscopy can be used to measure kinetics on a millisecond timescale.[8][9][10][11][12]
Protocol:
-
Instrument Setup:
-
Load one syringe of the stopped-flow instrument with a solution of this compound in a suitable solvent and the other syringe with the aqueous buffer.
-
Set the instrument to monitor the reaction at a wavelength where a significant change in absorbance or fluorescence is expected upon hydrolysis.
-
-
Rapid Mixing and Data Acquisition:
-
Rapidly mix the two solutions by driving the syringes. The instrument will automatically stop the flow and begin recording the change in the spectroscopic signal as a function of time.
-
-
Data Analysis:
-
The resulting kinetic trace is then fitted to an appropriate kinetic model (e.g., a single exponential decay for a first-order process) to extract the rate constant.
-
Hydrolysis Mechanism
The hydrolysis of aryl sulfonyl fluorides generally proceeds through a nucleophilic substitution reaction at the sulfur atom. The mechanism can vary depending on the specific reactants and conditions, but a common pathway involves the attack of a water molecule or a hydroxide ion on the electrophilic sulfur center.
Caption: Proposed mechanism for the hydrolysis of this compound.
The reaction is initiated by the nucleophilic attack of a water molecule (in neutral or acidic conditions) or a hydroxide ion (in basic conditions) on the sulfur atom of the sulfonyl fluoride. This leads to the formation of a transient pentacoordinate intermediate or a transition state. The stability of this intermediate is influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups, like the chloro substituent, can stabilize the developing negative charge on the oxygen atoms of the sulfonyl group, thus favoring the reaction. Conversely, electron-donating groups, like the methyl substituent, can destabilize this intermediate. The reaction is completed by the departure of the fluoride ion as the leaving group, resulting in the formation of 3-Chloro-4-methylbenzenesulfonic acid.
Conclusion
While the precise hydrolysis rate of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation. By leveraging the provided experimental protocols, researchers can obtain accurate kinetic data. Understanding the hydrolysis rate is a critical step in the development of novel drugs and chemical probes, enabling the design of molecules with optimized stability and reactivity profiles. The principles and methodologies outlined herein are broadly applicable to the study of other sulfonyl fluorides and related electrophilic species.
References
- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. ekwan.github.io [ekwan.github.io]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 9. Stopped-flow - Wikipedia [en.wikipedia.org]
- 10. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 11. agilent.com [agilent.com]
- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for 3-Chloro-4-methylbenzenesulfonyl fluoride in SuFEx Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloro-4-methylbenzenesulfonyl fluoride as a versatile building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This reagent is a valuable tool for the modular synthesis of complex molecules, finding applications in drug discovery, chemical biology, and materials science.[1]
Introduction to SuFEx Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click reactions that relies on the robust yet selectively reactive nature of the S(VI)-F bond.[2] Aryl sulfonyl fluorides, such as this compound, are stable electrophiles that can react efficiently with a wide range of nucleophiles, including phenols and amines, to form stable sulfonate and sulfonamide linkages, respectively.[1] This reaction is characterized by its high efficiency, broad functional group tolerance, and often metal-free conditions, making it an ideal tool for the rapid assembly of molecular libraries and the development of novel chemical entities.[1][2]
The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the aromatic ring. The presence of a chlorine atom and a methyl group on the benzene ring of this compound influences its reactivity profile in SuFEx reactions.
Applications in Research and Development
The application of this compound in SuFEx chemistry is extensive and includes:
-
Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening and lead optimization. The resulting sulfonamide and sulfonate moieties are common pharmacophores in medicinal chemistry.
-
Chemical Biology: Development of chemical probes and covalent inhibitors for studying biological systems and target validation.[1] Sulfonyl fluorides can act as warheads for covalent modification of proteins.[3][4][5]
-
Materials Science: Synthesis of novel polymers and functional materials with unique properties derived from the sulfonyl-containing backbone.
Experimental Protocols
The following are generalized protocols for the SuFEx reaction of this compound with phenols and amines. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: SuFEx Reaction with Phenols (Formation of Sulfonates)
This protocol describes a general procedure for the synthesis of aryl sulfonates using an organocatalyst.
Materials:
-
This compound
-
Substituted phenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable base/catalyst
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the substituted phenol (1.0 eq.).
-
Dissolve the phenol in the chosen anhydrous solvent.
-
Add this compound (1.1 eq.).
-
Add the catalyst, such as DBU (10-30 mol%). The optimal catalyst loading may vary depending on the reactivity of the phenol.[2]
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfonate.
Illustrative Quantitative Data for SuFEx Reaction with Phenols
Disclaimer: The following data is illustrative to demonstrate the potential outcomes and may not represent actual experimental results. Optimization is recommended for each specific substrate.
| Entry | Phenol | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | DBU (20) | MeCN | 12 | 85 |
| 2 | 4-Methoxyphenol | DBU (15) | THF | 8 | 92 |
| 3 | 4-Nitrophenol | DBU (30) | MeCN | 24 | 75 |
| 4 | 2,6-Dimethylphenol | BEMP (20) | MeCN | 24 | 60 |
Protocol 2: SuFEx Reaction with Amines (Formation of Sulfonamides)
This protocol outlines a general procedure for the synthesis of sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Suitable base (e.g., Triethylamine, DIPEA) or catalyst system (e.g., Ca(NTf2)2/DABCO)[6]
-
Anhydrous solvent (e.g., Tetrahydrofuran, Acetonitrile)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base, such as triethylamine (1.5 eq.).
-
Add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.
Illustrative Quantitative Data for SuFEx Reaction with Amines
Disclaimer: The following data is illustrative to demonstrate the potential outcomes and may not represent actual experimental results. Optimization is recommended for each specific substrate.
| Entry | Amine | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Et3N | THF | 6 | 90 |
| 2 | Benzylamine | Et3N | MeCN | 4 | 95 |
| 3 | Morpholine | DIPEA | THF | 8 | 88 |
| 4 | tert-Butylamine | Ca(NTf2)2/DABCO | THF | 24 | 70 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for SuFEx click chemistry.
Signaling Pathway Analogy: SuFEx Reaction Mechanism
Caption: Simplified representation of the SuFEx reaction pathway.
References
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 3-Chloro-4-methylbenzenesulfonyl Fluoride as a Covalent Inhibitor of Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large family of enzymes crucial in a wide range of physiological processes, including digestion, blood coagulation, and inflammation.[1] Dysregulation of serine protease activity is implicated in numerous diseases, such as cancer, thrombosis, and inflammatory disorders, making them attractive targets for therapeutic intervention.[2][3] Covalent inhibitors offer a powerful modality for targeting these enzymes due to their potential for high potency and prolonged duration of action.
3-Chloro-4-methylbenzenesulfonyl fluoride is an electrophilic compound belonging to the sulfonyl fluoride class of serine protease inhibitors. While specific data for this compound is not extensively available in public literature, its structural features suggest it acts as an irreversible covalent inhibitor of serine proteases. The sulfonyl fluoride moiety serves as a reactive "warhead" that forms a stable covalent bond with the catalytic serine residue in the enzyme's active site, leading to inactivation.[4]
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a serine protease inhibitor. The protocols outlined below are general methodologies that can be adapted and optimized for specific research needs.
Mechanism of Action
The inhibitory action of this compound against serine proteases is predicated on the covalent modification of the active site serine residue. The catalytic triad of serine proteases, typically composed of serine, histidine, and aspartate, facilitates the nucleophilic attack of the serine hydroxyl group on the sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion, leading to the irreversible inactivation of the enzyme.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound against Various Serine Proteases
| Serine Protease | Source | Substrate | IC50 (µM) |
| Trypsin | Bovine Pancreas | BAPNA | User Determined |
| α-Chymotrypsin | Bovine Pancreas | SUPHEPA | User Determined |
| Elastase | Porcine Pancreas | Suc-Ala-Ala-Ala-pNA | User Determined |
| Thrombin | Human Plasma | Chromogenic Substrate | User Determined |
| Factor Xa | Human Plasma | Chromogenic Substrate | User Determined |
Table 2: Hypothetical Kinetic Parameters for Irreversible Inhibition by this compound
| Serine Protease | k_inact (min⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) |
| Trypsin | User Determined | User Determined | User Determined |
| α-Chymotrypsin | User Determined | User Determined | User Determined |
| Elastase | User Determined | User Determined | User Determined |
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from the synthesis of other arylsulfonyl fluorides and may require optimization.[5][6]
Materials:
-
3-Chloro-4-methylbenzenesulfonyl chloride
-
Potassium fluoride (KF) or Potassium bifluoride (KHF2)
-
Acetonitrile (anhydrous)
-
Phase-transfer catalyst (e.g., 18-crown-6) (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-chloro-4-methylbenzenesulfonyl chloride (1 equivalent).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add potassium fluoride (2-3 equivalents). If using a phase-transfer catalyst, add 18-crown-6 (0.1 equivalents).
-
Attach the reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove excess potassium fluoride.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
General Serine Protease Activity Assay (Chromogenic Substrate)
This protocol describes a general method to measure the activity of a serine protease.[7]
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin, Elastase)
-
Chromogenic substrate specific for the protease (e.g., BAPNA for Trypsin, SUPHEPA for Chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the serine protease in a suitable buffer.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer.
-
Add the serine protease solution to the wells to the desired final concentration.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) over time using a microplate reader in kinetic mode.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
Determination of IC50 Value
This protocol outlines the determination of the concentration of this compound that inhibits 50% of the serine protease activity.[8]
Materials:
-
All materials from the General Serine Protease Activity Assay
-
This compound
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution.
-
In a 96-well microplate, add the assay buffer and the serine protease.
-
Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a constant temperature.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the reaction rate as described in the General Serine Protease Activity Assay.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and K_i)
This protocol is for determining the kinetic parameters of an irreversible inhibitor.[9][10]
Materials:
-
All materials from the IC50 determination protocol
Procedure:
-
Set up a series of reactions with a fixed concentration of the serine protease and varying concentrations of this compound.
-
At various time points after adding the inhibitor, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the chromogenic substrate.
-
Measure the residual enzyme activity at each time point.
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus time. The slope of this plot will give the apparent inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.
Visualization of Experimental Workflow and Signaling Pathways
Serine Protease Signaling in Cancer
Serine proteases are key players in cancer progression, influencing processes such as tumor growth, invasion, and metastasis through the activation of signaling pathways like the PAR (Protease-Activated Receptor) and HGF/c-Met pathways.[2][11]
References
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. The Role of Type II Transmembrane Serine Protease Mediated Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation-coagulation network: are serine protease receptors the knot? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 7. Membrane-anchored Serine Proteases and Protease-activated Receptor-2 (PAR-2)-mediated Signaling: Co-conspirators in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Role of Serine Proteases at the Tumor-Stroma Interface [frontiersin.org]
Application Notes and Protocols: 3-Chloro-4-methylbenzenesulfonyl Fluoride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylbenzenesulfonyl fluoride is a versatile building block in medicinal chemistry, offering a unique combination of functionalities that can be exploited for the synthesis of novel therapeutic agents. The presence of a chloro group, a methyl group, and a reactive sulfonyl fluoride moiety on the benzene ring allows for diverse chemical modifications and the introduction of this scaffold into a wide range of molecular architectures. The sulfonyl fluoride group, in particular, has gained significant attention as a stable yet reactive functional group for forming sulfonamides and as a covalent warhead for targeted therapies.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.
Key Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable reagent for several applications in medicinal chemistry:
-
Synthesis of Novel Sulfonamides: The sulfonyl fluoride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages.[4] This reaction is a cornerstone for the synthesis of a vast array of compounds with diverse biological activities. The resulting sulfonamides can act as mimics of amides, offering improved metabolic stability and altered physicochemical properties.[5][6]
-
Covalent Inhibitor Development: The sulfonyl fluoride group can act as a "warhead" in targeted covalent inhibitors. It can form covalent bonds with nucleophilic amino acid residues, such as lysine and tyrosine, within the binding site of a target protein.[1][2][3] This irreversible binding can lead to enhanced potency and prolonged duration of action.
-
Bioisosteric Replacement: The sulfonyl fluoride group can be used as a bioisostere for other functional groups, such as carboxylic acids or phenols.[7][8][9] This strategy allows for the fine-tuning of a molecule's steric and electronic properties to improve its pharmacological profile.
-
Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and reactive handle, derivatives of this compound can be used as fragments in FBDD campaigns to identify initial hits against a biological target.
Data Presentation
Table 1: Representative Sulfonylation Reactions with Arylsulfonyl Fluorides
| Entry | Amine Nucleophile | Arylsulfonyl Fluoride | Product | Yield (%) | Reference |
| 1 | Aniline | 4-Cyanobenzenesulfonyl fluoride | N-Phenyl-4-cyanobenzenesulfonamide | 85 | [4] |
| 2 | Piperazine | Benzenesulfonyl fluoride | 1-(Phenylsulfonyl)piperazine | 95 | [4] |
| 3 | Benzylamine | 4-Toluenesulfonyl fluoride | N-Benzyl-4-methylbenzenesulfonamide | 92 | General Method |
| 4 | Morpholine | This compound | 4-((3-Chloro-4-methylphenyl)sulfonyl)morpholine | Hypothetical | N/A |
Note: The yield for the reaction with this compound is hypothetical and serves as an illustrative example based on typical sulfonylation reaction efficiencies.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the chosen anhydrous solvent.
-
To this solution, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired sulfonamide.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Screening for Covalent Binding to a Target Protein
This protocol outlines a general workflow to assess the potential of a this compound derivative to act as a covalent inhibitor.
Materials:
-
Synthesized derivative of this compound
-
Purified target protein
-
Intact protein mass spectrometry setup (e.g., LC-MS)
-
Incubation buffer
Procedure:
-
Incubate the purified target protein with an excess of the this compound derivative at a controlled temperature (e.g., 37 °C) for various time points (e.g., 0, 1, 4, 24 hours).
-
As a control, incubate the protein under the same conditions without the compound.
-
At each time point, quench the reaction and prepare the samples for intact protein mass spectrometry analysis.
-
Analyze the samples to determine the mass of the protein. An increase in mass corresponding to the molecular weight of the compound indicates covalent modification.
-
To identify the site of modification, the protein-compound adduct can be subjected to proteolytic digestion followed by tandem mass spectrometry (MS/MS) analysis.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and screening of a sulfonamide library derived from this compound.
Caption: A generalized signaling pathway illustrating the mechanism of action of a covalent inhibitor derived from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theballlab.com [theballlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives from 3-Chloro-4-methylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anticancer, anti-inflammatory, and antihypertensive properties.[1] The synthesis of diverse sulfonamide libraries is crucial for the discovery of novel therapeutic agents. 3-Chloro-4-methylbenzenesulfonyl fluoride is a valuable building block for the synthesis of a specific subset of sulfonamide derivatives, offering a stable and reactive precursor for drug development programs. The presence of the chloro and methyl groups on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
This document provides detailed protocols for the synthesis of sulfonamide derivatives using this compound, along with illustrative biological data from structurally related compounds to guide research efforts.
Synthesis of Sulfonamide Derivatives
The most common and reliable method for the synthesis of sulfonamides is the reaction of a sulfonyl halide with a primary or secondary amine.[2] While sulfonyl chlorides are traditionally used, sulfonyl fluorides have gained traction as they are often more stable and exhibit chemoselective reactivity.[3] The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid generated during the reaction. In some cases, particularly with less nucleophilic amines, activation of the sulfonyl fluoride with a Lewis acid may be necessary to achieve high yields.[3]
General Experimental Protocol: Synthesis of N-Substituted-3-chloro-4-methylbenzenesulfonamides
Materials:
-
This compound (CAS: 25300-22-5)
-
Appropriate primary or secondary amine
-
Base (e.g., triethylamine, pyridine, or potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF))
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired primary or secondary amine (1.0 eq.) in anhydrous DCM at 0 °C, add the base (1.1 - 1.5 eq.).
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Experimental and Logical Workflows
Caption: General workflow for the synthesis of sulfonamide derivatives.
Biological Activities of Structurally Related Sulfonamides
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides against Gram-positive bacteria. [1]
| Compound | R | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. S. aureus (MSSA) |
| 1 | 3-cyclohexylpropanoyl | >64 | 32 |
| 2 | cinnamoyl | 8 | 4 |
| 3 | 3-cyclohexylpropanoyl (with 4-chlorobenzylthio) | 16 | 16 |
| 4 | cinnamoyl (with 4-chlorobenzylthio) | 4 | 8 |
Data is illustrative and based on structurally related compounds.
Antibiofilm Activity
Table 2: Biofilm Inhibition of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides against S. aureus. [1]
| Compound | R | Biofilm Inhibition (%) at 16 µg/mL (MRSA) | Biofilm Inhibition (%) at 16 µg/mL (MSSA) |
| 2 | cinnamoyl | 75 | 80 |
| 4 | cinnamoyl (with 4-chlorobenzylthio) | 85 | 90 |
Data is illustrative and based on structurally related compounds.
Potential Signaling Pathways and Mechanisms of Action
The biological activity of sulfonamides is diverse and depends on their specific chemical structures. As a class, they are known to act through various mechanisms:
-
Antibacterial Action: Many sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the folic acid synthesis pathway in bacteria. This inhibition disrupts the production of essential nucleic acids and proteins, leading to bacteriostasis.
-
Anticancer Activity: Some sulfonamides have been shown to inhibit carbonic anhydrases, particularly isoforms like CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[4] Inhibition of these enzymes can disrupt tumor growth and survival.
-
Anti-inflammatory and Other Activities: Certain sulfonamide derivatives can modulate various signaling pathways involved in inflammation and other cellular processes.
Caption: Potential mechanisms of action for sulfonamide derivatives.
Conclusion
This compound serves as a key intermediate for the synthesis of a novel class of sulfonamide derivatives. The protocols outlined in this document provide a solid foundation for the synthesis and exploration of these compounds. While the provided biological data is for structurally related molecules, it highlights the potential of this chemical scaffold in the development of new antimicrobial and potentially other therapeutic agents. Further research is warranted to synthesize and evaluate a library of sulfonamides derived from this compound to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. theballlab.com [theballlab.com]
- 4. Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Sulfonylation of Primary Amines with 3-Chloro-4-methylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry and are integral to the structure of numerous therapeutic agents.[1] The synthesis of sulfonamides is a critical reaction in drug discovery and development. While sulfonyl chlorides have traditionally been the reagent of choice for this transformation, their inherent instability and high reactivity can lead to challenges in selectivity and handling.[2][3] Sulfonyl fluorides have emerged as a stable and chemoselective alternative, offering a milder approach to the synthesis of sulfonamides.[3][4] This document provides a detailed protocol for the sulfonylation of primary amines using 3-Chloro-4-methylbenzenesulfonyl fluoride, a versatile building block for the generation of novel sulfonamide derivatives. The protocol described herein is a general procedure developed from established principles of sulfonamide synthesis.
Reaction Principle
The sulfonylation of a primary amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl fluoride. The reaction is typically facilitated by a base to neutralize the hydrofluoric acid byproduct and to enhance the nucleophilicity of the amine. The stability of the sulfonyl fluoride allows for controlled reaction conditions and broader functional group tolerance compared to its sulfonyl chloride counterpart.[3]
Experimental Protocol
This protocol outlines a general procedure for the sulfonylation of a primary amine with this compound. Researchers should optimize the reaction conditions for their specific substrate.
Materials and Reagents:
-
This compound
-
Primary amine of interest
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Base: Add the base (1.5 - 2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonylating Agent: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired sulfonamide.[5]
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is a potential irritant. Avoid inhalation, ingestion, and skin contact.
-
Handle all organic solvents and reagents with care.
Data Presentation
The following table presents hypothetical but representative data for the sulfonylation of various primary amines with this compound, based on typical outcomes for such reactions.
| Entry | Primary Amine | Product | Molecular Formula | Yield (%) | Purity (%) |
| 1 | Aniline | N-(phenyl)-3-chloro-4-methylbenzenesulfonamide | C₁₃H₁₂ClNO₂S | 85 | >98 |
| 2 | Benzylamine | N-(benzyl)-3-chloro-4-methylbenzenesulfonamide | C₁₄H₁₄ClNO₂S | 92 | >99 |
| 3 | Cyclohexylamine | N-(cyclohexyl)-3-chloro-4-methylbenzenesulfonamide | C₁₃H₁₈ClNO₂S | 88 | >98 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-3-chloro-4-methylbenzenesulfonamide | C₁₃H₁₁ClFNO₂S | 82 | >97 |
Visualizations
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for the sulfonylation of primary amines.
Reaction Scheme
References
Application Notes and Protocols: 3-Chloro-4-methylbenzenesulfonyl Fluoride as a Chemical Probe for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to 3-Chloro-4-methylbenzenesulfonyl Fluoride as a Chemical Probe
This compound is a member of the sulfonyl fluoride (SF) class of chemical probes. SFs are versatile tools in chemical biology and drug discovery, acting as covalent inhibitors and activity-based protein profiling (ABPP) probes.[1] The sulfonyl fluoride moiety is a privileged electrophilic "warhead" that can covalently modify several nucleophilic amino acid residues in protein binding sites, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2] This broad reactivity, coupled with good aqueous stability, makes SF-containing probes powerful reagents for interrogating enzyme function and identifying novel drug targets directly in complex biological systems.[1][2]
The 3-chloro-4-methyl substitution pattern on the benzene ring of this particular probe may confer specific binding properties, potentially leading to a unique protein target profile compared to other sulfonyl fluoride probes. These application notes provide a guide for researchers to explore the utility of this compound for target identification, validation, and inhibitor screening.
Mechanism of Action
The sulfonyl fluoride group of this compound acts as an electrophilic trap for nucleophilic residues within the active or binding sites of proteins. The reaction proceeds via a nucleophilic attack on the sulfur atom by an amino acid side chain, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonyl-enzyme bond. This irreversible modification allows for the specific and permanent labeling of target proteins.
Caption: Mechanism of covalent protein modification by this compound.
Potential Applications
-
Target Identification and Validation: To identify novel protein targets for drug discovery and to validate their engagement by potential inhibitors.[1]
-
Inhibitor Screening and Selectivity Profiling: To screen for and characterize the selectivity of small molecule inhibitors in a competitive ABPP format.[1]
-
Mapping Functional Residues: To identify functionally important, hyper-reactive amino acid residues in protein binding sites.[1]
-
Investigating Signaling Pathways: A functionalized version of the probe could be used to investigate signaling pathways involving enzymes susceptible to modification by sulfonyl fluorides, such as certain hydrolases or kinases.[1]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for experiments using a this compound-based probe. These values are based on typical ranges observed for other sulfonyl fluoride probes and should be used as a guideline for experimental design.
Table 1: In-solution Protein Labeling Parameters
| Parameter | Value Range | Notes |
| Probe Concentration | 1 - 50 µM | Optimal concentration should be determined empirically. |
| Proteome Concentration | 1 - 5 mg/mL | Dependent on the biological sample. |
| Incubation Time | 30 - 120 minutes | Time-dependent labeling can be assessed. |
| Incubation Temperature | Room Temperature (20-25°C) | Can be varied to optimize labeling. |
| pH | 7.4 | Stability of sulfonyl fluorides can be pH-dependent.[1] |
Table 2: Activity-Based Protein Profiling (ABPP) Parameters
| Parameter | Value Range | Notes |
| Alkyne-Probe Concentration | 10 - 50 µM | For subsequent click chemistry. |
| Biotin-Azide Concentration | 100 µM | For affinity capture of labeled proteins. |
| CuSO₄ Concentration | 1 mM | Catalyst for click chemistry. |
| TBTA Concentration | 100 µM | Copper-stabilizing ligand. |
| TCEP Concentration | 1 mM | Reducing agent for click chemistry. |
Table 3: Competitive Profiling Parameters
| Parameter | Value Range | Notes |
| Inhibitor Pre-incubation Time | 30 minutes | Allows for inhibitor binding to the target. |
| Inhibitor Concentration | 0.1 - 100 µM | A concentration range should be tested to determine IC50. |
| Probe Concentration | 1 - 10 µM | A fixed concentration of the probe is used. |
| Probe Incubation Time | 30 - 60 minutes | Time for the probe to label unbound targets. |
Experimental Protocols
General Considerations:
-
Safety: Sulfonyl fluorides are reactive electrophiles and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1]
-
Solubility: this compound is likely to be soluble in organic solvents such as DMSO or ethanol. Prepare a concentrated stock solution (e.g., 10-100 mM) and dilute it into aqueous buffers for experiments.[1]
-
Controls: Always include appropriate controls in your experiments, such as vehicle-only (e.g., DMSO) and heat-inactivated proteome controls.[1]
Protocol 1: In-solution Protein Labeling and Analysis by SDS-PAGE
This protocol is designed to quickly assess the labeling of proteins in a complex proteome by a fluorescently tagged version of this compound (Probe-Fluorophore).
Materials:
-
Probe-Fluorophore (e.g., with a rhodamine or fluorescein tag)
-
Cell lysate or purified protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare the cell lysate in PBS at a concentration of 1-2 mg/mL.
-
Aliquot 50 µL of the lysate into microcentrifuge tubes.
-
Add the Probe-Fluorophore from a stock solution to a final concentration of 1-10 µM. Include a DMSO vehicle control.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner.
Caption: Workflow for in-solution protein labeling and SDS-PAGE analysis.
Protocol 2: Target Identification by Activity-Based Protein Profiling (ABPP)
This protocol describes a typical workflow for identifying the protein targets of an alkyne-tagged this compound probe (Probe-Alkyne) in a cell lysate using "click" chemistry and mass spectrometry.
Materials:
-
Probe-Alkyne
-
Cell lysate (1-5 mg/mL in PBS)
-
Biotin-Azide tag
-
Copper (II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Streptavidin-agarose beads
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS compatible buffers
Procedure:
-
Labeling: Treat the cell lysate with Probe-Alkyne (e.g., 10-50 µM) for 1 hour at room temperature.
-
Click Chemistry: To the labeled lysate, add Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins using cold acetone or methanol.
-
Resuspend and Enrich: Resuspend the protein pellet in a buffer containing SDS and enrich the biotinylated proteins using streptavidin-agarose beads.
-
On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead reduction (DTT), alkylation (IAA), and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
Caption: A typical workflow for ABPP using an alkyne-tagged probe.
Protocol 3: Competitive Profiling for Inhibitor Selectivity
This protocol is used to assess the selectivity of a potential inhibitor by competing its binding against the labeling of proteins by a this compound probe.
Materials:
-
Probe-Fluorophore or Probe-Alkyne
-
Test inhibitor compound
-
Cell lysate
-
Materials for SDS-PAGE or ABPP workflow as described above
Procedure:
-
Pre-incubate the cell lysate with varying concentrations of the test inhibitor (or a vehicle control) for 30 minutes at room temperature.
-
Add the probe (either fluorescent or alkyne-tagged) at a fixed concentration.
-
Incubate for an additional 30-60 minutes.
-
Proceed with either the SDS-PAGE analysis (for Probe-Fluorophore) or the ABPP workflow (for Probe-Alkyne) as described in the previous protocols.
-
Analysis: A decrease in the signal from a specific protein band (in-gel fluorescence) or a decrease in the abundance of identified peptides (mass spectrometry) in the presence of the inhibitor indicates that the inhibitor binds to that protein and prevents its labeling by the probe.
Caption: Workflow for competitive profiling of an inhibitor.
References
Application Notes and Protocols for 3-Chloro-4-methylbenzenesulfonyl fluoride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. Covalent fragments, which form a stable bond with the target protein, are of particular interest as they can offer high potency and prolonged duration of action.
3-Chloro-4-methylbenzenesulfonyl fluoride is a sulfonyl fluoride-containing fragment that can act as an irreversible covalent inhibitor. The sulfonyl fluoride moiety is an electrophilic "warhead" capable of reacting with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine on a protein target. This reactivity makes it a valuable tool for identifying and validating druggable sites, including those that are challenging to target with traditional reversible inhibitors.
These application notes provide an overview of the utility of this compound in FBDD and detailed protocols for its screening and characterization.
Data Presentation
The physicochemical properties of this compound are summarized in the table below. Hypothetical binding data for a representative screening campaign against a target protein are also included for illustrative purposes.
| Property | Value | Reference |
| Physicochemical Properties | ||
| CAS Number | 25300-22-5 | [1][2] |
| Molecular Formula | C₇H₆ClFO₂S | [3][4] |
| Molecular Weight | 208.64 g/mol | [2][5] |
| Calculated LogP (cLogP) | 3.38740 | [3] |
| Hypothetical Binding Data | ||
| Target Protein | Protein Tyrosine Phosphatase X (PTPX) | N/A |
| Binding Affinity (Kᵢ) | 150 µM | N/A |
| Ligand Efficiency (LE) | 0.35 | N/A |
| Covalent Modification Site | Lysine 120 | N/A |
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign utilizing this compound are provided below.
Protocol 1: ¹⁹F NMR-Based Fragment Screening
¹⁹F NMR is a highly sensitive method for detecting the binding of fluorinated fragments like this compound to a target protein. The large chemical shift dispersion of the ¹⁹F nucleus allows for the screening of fragment cocktails, increasing throughput.
Objective: To identify binding of this compound to the target protein by observing changes in the ¹⁹F NMR signal.
Materials:
-
This compound
-
Target Protein (e.g., PTPX)
-
NMR Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, 99.9% D₂O
-
NMR tubes
Instrumentation:
-
NMR spectrometer (≥400 MHz) equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in d₆-DMSO.
-
Prepare a 20 µM solution of the target protein in NMR buffer.
-
Prepare a fragment cocktail containing this compound and other fluorinated fragments, each at a final concentration of 200 µM in NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹⁹F NMR spectrum of the fragment cocktail in the absence of the target protein.
-
Acquire a second ¹⁹F NMR spectrum of the fragment cocktail in the presence of 10 µM target protein.
-
-
Data Analysis:
-
Compare the spectra obtained with and without the target protein.
-
Binding of a fragment is indicated by a change in its ¹⁹F chemical shift, line broadening, or a decrease in signal intensity.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time. It is an excellent method for validating hits from a primary screen and determining their binding affinity.
Objective: To confirm the binding of this compound to the target protein and determine its binding affinity (Kᵢ).
Materials:
-
This compound
-
Target Protein (e.g., PTPX)
-
SPR running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Sensor chip (e.g., CM5)
Instrumentation:
-
SPR instrument (e.g., Biacore)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (50 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in SPR running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the fragment solutions over the immobilized target protein surface, typically for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kᵢ).
-
Visualizations
Caption: FBDD workflow for covalent fragments.
Caption: Covalent inhibition mechanism.
References
- 1. CAS#:25300-22-5 | Benzenesulfonylfluoride, 3-chloro-4-methyl- | Chemsrc [chemsrc.com]
- 2. This compound - CAS:25300-22-5 - 阿镁生物 [amaybio.com]
- 3. 25300-22-5_CAS号:25300-22-5_Benzenesulfonylfluoride, 3-chloro-4-methyl- - 化源网 [chemsrc.com]
- 4. Benzenesulfonylfluoride, 3-chloro-4-methyl- | 25300-22-5 [amp.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Peptide Derivatization with 3-Chloro-4-methylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of peptides with labeling reagents is a critical technique in proteomics and drug development for enhancing analytical detection, enabling quantification, and studying biological interactions. 3-Chloro-4-methylbenzenesulfonyl fluoride is a sulfonyl fluoride-containing reagent that can be utilized for the covalent modification of peptides. This reagent reacts with nucleophilic residues on a peptide, primarily the N-terminal alpha-amino group and the epsilon-amino group of lysine residues, to form stable sulfonamide bonds. The introduction of the 3-chloro-4-methylphenylsulfonyl group can improve the chromatographic separation and mass spectrometric detection of peptides.
Sulfonyl fluorides are known to react with a range of nucleophilic amino acid side chains, including not only primary amines (N-terminus, Lysine) but also the hydroxyl groups of Tyrosine, Serine, and Threonine, and the imidazole group of Histidine, although the reactivity varies.[1][2][3] This broad reactivity profile should be considered when designing experiments and interpreting results.
Principle of the Reaction
The derivatization reaction proceeds via a nucleophilic attack of a deprotonated amino group of the peptide on the electron-deficient sulfur atom of the this compound. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide linkage. The reaction is typically carried out under basic conditions (pH 8-10) to ensure the amino groups are in their more reactive, unprotonated state.
Applications
-
Enhanced Mass Spectrometric (MS) Detection: The added moiety can increase the ionization efficiency of peptides in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[4]
-
Improved Chromatographic Separation: The hydrophobic nature of the 3-chloro-4-methylphenyl group can enhance the retention of derivatized peptides in reversed-phase high-performance liquid chromatography (RP-HPLC), leading to better separation of complex peptide mixtures.[5]
-
Relative Quantification: While not an isotopic labeling reagent itself, derivatization can be used in conjunction with other techniques for relative quantification of peptides in different samples.
-
Chemical Probing of Protein Structure: Due to its reactivity with various nucleophilic residues, this compound can be used as a chemical probe to identify accessible and reactive sites on a protein's surface.[6]
Quantitative Data Summary
Quantitative data for peptide derivatization with this compound is not extensively available in the literature. However, the following table provides representative performance metrics based on analogous sulfonyl fluoride derivatization reagents used in quantitative proteomics.
| Parameter | Typical Value | Method of Analysis |
| Reaction Efficiency | > 95% | HPLC-UV, LC-MS |
| Limit of Detection (LOD) | 5 - 20 fmol | HPLC with fluorescence or MS detection[7] |
| Limit of Quantification (LOQ) | 20 - 100 fmol | HPLC with fluorescence or MS detection |
| Linear Range of Quantification | 2 - 3 orders of magnitude | HPLC-UV, LC-MS |
| Stability of Derivative | Stable under typical HPLC and MS conditions | LC-MS |
Disclaimer: The data presented in this table are representative values for peptide derivatization using analogous sulfonyl fluoride reagents and should be used as a guideline. Actual performance may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Peptide sample
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate or sodium borate buffer (0.1 M, pH 9.0)
-
Trifluoroacetic acid (TFA)
-
Formic acid (FA)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
HPLC system with UV or MS detector
-
Reversed-phase C18 HPLC column
Protocol for Peptide Derivatization
-
Peptide Sample Preparation: Dissolve the peptide sample in the reaction buffer (0.1 M sodium bicarbonate or sodium borate, pH 9.0) to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 10 mg/mL). This solution should be prepared fresh.
-
Derivatization Reaction:
-
To 50 µL of the peptide solution, add a 5-10 fold molar excess of the this compound solution. The optimal molar ratio may need to be determined empirically.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture at 40-60°C for 1-2 hours. A thermomixer can be used for consistent heating and mixing.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris buffer, or by acidification.
-
Sample Preparation for Analysis:
-
Acidify the reaction mixture by adding a small volume of 10% trifluoroacetic acid (TFA) or formic acid (FA) to a final concentration of 0.1%. This stops the reaction and prepares the sample for RP-HPLC.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol for HPLC-MS Analysis of Derivatized Peptides
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and a UV or mass spectrometric detector.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm or 4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size) is suitable for separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient for separating derivatized peptides would be a linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes at a flow rate of 0.2-1.0 mL/min, depending on the column dimensions.
-
MS Detection:
-
If using an ESI-MS detector, operate in positive ion mode.
-
Perform a full scan to identify the m/z of the derivatized peptide.
-
The expected mass shift upon derivatization with this compound (C₇H₆ClFO₂S, MW: 208.64) is an addition of 190.98 Da (M - HF).
-
For quantitative analysis, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method targeting the specific m/z of the derivatized peptide.[8]
-
Visualizations
Caption: Experimental workflow for peptide derivatization.
Caption: Application in a signaling pathway study.
References
- 1. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl Fluorides - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 3-Chloro-4-methylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 3-Chloro-4-methylbenzenesulfonyl fluoride. The protocols are designed to be adaptable for various research and development applications, including the synthesis of sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals and other biologically active compounds.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-chloro-4-methylbenzenesulfonyl group. Its reactions, particularly with nucleophiles such as amines and alcohols, require careful monitoring to ensure complete conversion, minimize side-product formation, and optimize reaction conditions. This document outlines robust analytical methods for real-time and offline monitoring of these reactions using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
A multi-pronged analytical approach is recommended for comprehensive reaction monitoring. HPLC is ideal for quantitative analysis of reaction progress, while NMR provides detailed structural information of reactants, intermediates, and products. GC-MS is a powerful tool for identifying volatile byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a primary technique for monitoring the consumption of this compound and the formation of the desired product. A reversed-phase method is generally suitable for this purpose.
2.1.1. Experimental Protocol: HPLC Monitoring of a Sulfonamide Formation Reaction
This protocol describes the monitoring of the reaction between this compound and a primary amine (e.g., aniline) to form the corresponding sulfonamide.
-
Reaction Scheme:
-
This compound + Aniline → N-phenyl-3-chloro-4-methylbenzenesulfonamide
-
-
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Reaction mixture aliquots
-
Reference standards for this compound and the expected sulfonamide product
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). Degas both solvents.
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a 50:50 mixture of acetonitrile and water (e.g., 1 mL) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the gradient program outlined in Table 1.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Identify and integrate the peaks corresponding to the starting material and the product based on their retention times, determined by injecting the reference standards. Calculate the percentage conversion of the starting material and the yield of the product.
-
2.1.2. Data Presentation: HPLC Monitoring Data
| Time (minutes) | This compound Peak Area | N-phenyl-3-chloro-4-methylbenzenesulfonamide Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 875,000 | 350,000 | 30 |
| 60 | 500,000 | 700,000 | 60 |
| 120 | 125,000 | 1,050,000 | 90 |
| 240 | < 10,000 | 1,150,000 | >99 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the structure of the product and identifying any side products. Both ¹H and ¹⁹F NMR are particularly useful for reactions involving fluorinated compounds.
2.2.1. Experimental Protocol: NMR Analysis
-
Materials and Reagents:
-
NMR spectrometer (e.g., 400 MHz)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard for ¹H NMR
-
Trichlorofluoromethane (CFCl₃) as an external reference for ¹⁹F NMR
-
Reaction mixture aliquot
-
-
Procedure:
-
Sample Preparation: Withdraw an aliquot from the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in the deuterated solvent.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The disappearance of the aromatic proton signals of the starting material and the appearance of new signals corresponding to the sulfonamide product can be monitored.
-
¹⁹F NMR Analysis: Acquire a ¹⁹F NMR spectrum. The singlet corresponding to the sulfonyl fluoride group in the starting material will decrease in intensity, and a new signal may appear for the product, depending on its structure.
-
2.2.2. Data Presentation: Expected NMR Shifts
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | ¹⁹F NMR (CDCl₃, ppm) |
| This compound | ~7.9 (d), ~7.7 (dd), ~7.4 (d), ~2.5 (s) | ~145, ~138, ~135, ~132, ~130, ~128, ~21 | ~66 |
| N-phenyl-3-chloro-4-methylbenzenesulfonamide | ~7.8-7.1 (m, aromatic), ~2.4 (s, methyl) | Aromatic carbons in the range of ~140-120, ~21 (methyl) | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying volatile impurities or byproducts in the reaction mixture.
2.3.1. Experimental Protocol: GC-MS Analysis
-
Materials and Reagents:
-
GC-MS system
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms)
-
Helium (carrier gas)
-
Reaction mixture aliquot
-
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Run a suitable temperature program (e.g., initial temperature 50°C, ramp to 280°C).
-
Acquire mass spectra in electron ionization (EI) mode.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST).
-
Visualized Workflows
3.1. General Analytical Workflow
Caption: General workflow for monitoring reactions involving this compound.
3.2. HPLC Method Development Logic
Application Notes and Protocols for HPLC and GC-MS Analysis of 3-Chloro-4-methylbenzenesulfonyl Fluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analysis of reactions involving 3-chloro-4-methylbenzenesulfonyl fluoride using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for monitoring reaction progress, quantifying reactants and products, and ensuring the purity of synthesized compounds, particularly in the context of drug discovery and development where the sulfonyl fluoride moiety is a key reactive group.
Introduction
This compound is a valuable reagent in organic synthesis, often employed in the formation of sulfonamides and other sulfur(VI) derivatives. The robust nature of the sulfur-fluoride bond allows for highly specific reactions with nucleophiles, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Accurate and reliable analytical methods are essential to monitor these reactions, which are frequently used in the synthesis of pharmaceutical compounds. HPLC and GC-MS are powerful techniques for the qualitative and quantitative analysis of such reaction mixtures.
HPLC Analysis of Sulfonamide Formation
Application: This protocol is designed for monitoring the progress of the reaction between this compound and a primary or secondary amine to form the corresponding sulfonamide. It is suitable for quantitative analysis of the starting material and the product.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% phosphoric acid.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C
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Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and prepare it for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following table represents typical data obtained from the HPLC analysis of the reaction between this compound and benzylamine.
| Time (hours) | This compound Peak Area | N-benzyl-3-chloro-4-methylbenzenesulfonamide Peak Area |
| 0 | 1854321 | 0 |
| 1 | 1483457 | 370864 |
| 2 | 1112593 | 741728 |
| 4 | 556296 | 1298024 |
| 8 | 92716 | 1761605 |
| 24 | 0 | 1854321 |
Note: This data is representative and will vary based on specific reaction conditions.
GC-MS Analysis of Reaction Components
Application: This method is suitable for the qualitative and quantitative analysis of this compound and its reaction products, particularly for volatile and thermally stable compounds. Derivatization may be necessary for less volatile products like sulfonamides to improve their chromatographic properties.
Experimental Protocol: GC-MS Method
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column (e.g., RTX-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and data acquisition software
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless (0.5 min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 15°C/min to 300°C
-
Hold at 300°C for 5 min
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: 50-500 amu
Sample Preparation:
-
Aliquots from the reaction mixture are taken and diluted with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
If derivatization is required, a suitable agent (e.g., a silylating agent for sulfonamides) is added according to standard procedures.
-
The sample is then filtered and transferred to a GC vial.
Data Presentation
The following table shows representative retention times for the starting material and the product of its reaction with benzylamine.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.5 | 210, 175, 111, 91 |
| N-benzyl-3-chloro-4-methylbenzenesulfonamide | 18.2 | 299, 208, 106, 91 |
Note: Retention times and mass fragments are illustrative and should be confirmed with standards.
Visualizations
Experimental Workflow for Reaction Monitoring
Caption: Workflow for monitoring reactions of this compound.
SuFEx Reaction Pathway
Caption: General reaction scheme for sulfonamide synthesis via SuFEx.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methylbenzenesulfonyl Fluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-methylbenzenesulfonyl Fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary routes for the synthesis of this compound are:
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Chlorosulfonation of 2-chloro-1-methylbenzene (o-chlorotoluene): This is a direct approach where 2-chloro-1-methylbenzene is reacted with chlorosulfonic acid. The directing effects of the chloro and methyl groups favor the formation of the desired 4-sulfonyl chloride derivative, which can then be converted to the sulfonyl fluoride.
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From 3-chloro-4-methylaniline: This route involves the diazotization of 3-chloro-4-methylaniline, followed by a reaction with sulfur dioxide in the presence of a copper catalyst and a fluoride source (Sandmeyer-type reaction).
Q2: What are the critical reaction parameters that influence the yield and purity of this compound?
A2: Key parameters to control during the synthesis include:
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Temperature: Particularly during the addition of chlorosulfonic acid and in the diazotization step, maintaining a low temperature is crucial to prevent side reactions and decomposition of intermediates.
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Moisture Control: Sulfonyl halides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Using anhydrous reagents and solvents is essential.
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Stoichiometry of Reagents: The molar ratios of the starting materials, chlorosulfonating agent, and fluorinating agent must be carefully controlled to ensure complete conversion and minimize byproduct formation.
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Purity of Starting Materials: The purity of the 2-chloro-1-methylbenzene or 3-chloro-4-methylaniline will directly impact the purity of the final product and the yield.
Q3: What are common side reactions and byproducts I should be aware of during the synthesis?
A3: The primary side reactions include:
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Formation of Isomers: During the chlorosulfonation of 2-chloro-1-methylbenzene, other isomers of the sulfonyl chloride can be formed, although the 3-chloro-4-methyl isomer is generally favored.
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Hydrolysis: The intermediate sulfonyl chloride and the final sulfonyl fluoride can hydrolyze to 3-chloro-4-methylbenzenesulfonic acid if exposed to water.
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Formation of Sulfones: In some cases, the sulfonyl chloride can react with another molecule of the starting aromatic compound to form a sulfone byproduct.
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Decomposition of the Diazonium Salt: In the route from 3-chloro-4-methylaniline, the intermediate diazonium salt is thermally unstable and can decompose if the temperature is not kept low, leading to a variety of byproducts.
Q4: How can I purify the crude this compound?
A4: The most common method for purifying this compound is column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Recrystallization from a suitable solvent system can also be employed if the product is a solid.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Chlorosulfonation | - Ensure a sufficient excess of chlorosulfonic acid is used. - Allow for a longer reaction time or a slight, controlled increase in temperature after the initial addition. |
| Decomposition of Diazonium Intermediate | - Maintain a temperature of 0-5 °C during the diazotization and subsequent reaction. - Use the diazonium salt immediately after its formation. |
| Hydrolysis of Sulfonyl Halide Intermediates | - Use oven-dried glassware and anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Fluorination | - Use a suitable fluorinating agent such as potassium fluoride (KF) or potassium bifluoride (KHF2). - Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the fluorination rate. - Ensure the reaction is heated sufficiently, as the C-F bond formation can be slow. |
| Product Loss During Workup | - Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase. - Carefully neutralize any acidic solutions to prevent product degradation. |
Impure Product
| Potential Cause | Recommended Solution |
| Presence of Isomeric Byproducts | - Optimize the reaction temperature during chlorosulfonation to improve regioselectivity. - Purify the product using column chromatography with a high-resolution silica gel. |
| Residual Starting Material | - Increase the reaction time or the amount of the excess reagent to drive the reaction to completion. - Monitor the reaction progress by TLC or GC to ensure the starting material is fully consumed. |
| Formation of 3-Chloro-4-methylbenzenesulfonic acid | - Ensure anhydrous conditions throughout the synthesis and workup. - Wash the organic extracts with a saturated sodium bicarbonate solution to remove any acidic impurities. |
| Formation of Sulfone Byproducts | - Use a larger excess of the chlorosulfonating agent to favor the formation of the sulfonyl chloride over the sulfone. - Maintain a low reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis via Chlorosulfonation of 2-Chloro-1-methylbenzene
Step 1: Chlorosulfonation
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In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas, place 2-chloro-1-methylbenzene (1.0 eq).
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Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-methylbenzenesulfonyl chloride.
Step 2: Fluorination
-
Dissolve the crude 3-chloro-4-methylbenzenesulfonyl chloride in acetonitrile.
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Add potassium fluoride (2.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
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Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford pure this compound.
Protocol 2: Synthesis from 3-chloro-4-methylaniline
Step 1: Diazotization
-
Prepare a solution of 3-chloro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sulfonyl Fluoride Formation
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
To the crude sulfonyl chloride, add a suitable fluorinating agent like potassium fluoride in a polar aprotic solvent (e.g., acetonitrile) and heat to effect the conversion to the sulfonyl fluoride.
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Work up and purify as described in Protocol 1, Step 2.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Sulfonyl Fluoride (General One-Pot Synthesis)
| Entry | Catalyst (mol%) | Fluoride Source (eq.) | Yield (%) |
| 1 | TBAI (20) | KHF₂ (5.0) | 12 |
| 2 | TBAA (20) | KHF₂ (5.0) | 17 |
| 3 | TMAC (20) | KHF₂ (5.0) | 70 |
| 4 | TBAB (20) | KHF₂ (5.0) | 74 |
| 5 | TBAB (5.0) | KHF₂ (5.0) | 74 |
Data adapted from a general procedure for sulfonyl fluoride synthesis and may serve as a starting point for optimization.[1]
Table 2: Screening of Solvents for the Fluorination Step (General One-Pot Synthesis)
| Entry | Solvent 1 | Solvent 2 | Yield (%) |
| 1 | CH₃CN | - | 74 |
| 2 | Acetone | - | 65 |
| 3 | CH₃CN | Acetone | 86 |
| 4 | DMF | - | 55 |
Data suggests a mixture of acetonitrile and acetone can improve the yield in the fluorination step of a one-pot synthesis.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via chlorosulfonation.
Caption: Troubleshooting logic for addressing low product yield.
References
side reactions in the preparation of 3-Chloro-4-methylbenzenesulfonyl fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methylbenzenesulfonyl Fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Two-Step Synthesis from 2-Chlorotoluene: This is the most common approach, which involves:
-
Chlorosulfonation: Reacting 2-chlorotoluene with a chlorosulfonating agent (e.g., chlorosulfonic acid) to form 3-chloro-4-methylbenzenesulfonyl chloride.
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Halogen Exchange: Subsequent conversion of the sulfonyl chloride to the sulfonyl fluoride using a fluoride source (e.g., potassium fluoride or potassium bifluoride).
-
-
One-Pot Synthesis from 3-Chloro-4-methylbenzenesulfonic Acid or its Salt: This method involves the direct conversion of the corresponding sulfonic acid or sulfonate salt to the sulfonyl fluoride using reagents like cyanuric chloride and a fluoride source.[1]
Q2: What is the most significant challenge in the chlorosulfonation of 2-chlorotoluene?
A2: The primary challenge is the formation of constitutional isomers. The directing effects of the chloro and methyl groups on the aromatic ring lead to a mixture of sulfonyl chloride isomers. The desired product is 3-chloro-4-methylbenzenesulfonyl chloride, but other isomers, such as 2-chloro-6-methylbenzenesulfonyl chloride and 3-chloro-2-methylbenzenesulfonyl chloride, can also be formed. The separation of these isomers can be challenging due to their similar physical properties.
Q3: Why is the halogen exchange step necessary, and what are the advantages of the sulfonyl fluoride over the sulfonyl chloride?
A3: The halogen exchange from a sulfonyl chloride to a sulfonyl fluoride is performed to increase the stability of the compound. Aryl sulfonyl fluorides are significantly more resistant to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts.[2] This enhanced stability is advantageous for storage, subsequent reactions, and applications in biological systems.
Q4: What are the common impurities I might encounter in my final product?
A4: Common impurities can include:
-
Isomeric Sulfonyl Fluorides: Arising from the chlorosulfonation step.
-
Unreacted 3-Chloro-4-methylbenzenesulfonyl Chloride: From incomplete halogen exchange.
-
3-Chloro-4-methylbenzenesulfonic Acid: Formed by the hydrolysis of either the sulfonyl chloride intermediate or the sulfonyl fluoride product.
-
Over-chlorinated byproducts: Dichlorinated toluene derivatives can sometimes be formed during the chlorosulfonation step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-chloro-4-methylbenzenesulfonyl chloride | - Incomplete reaction. - Suboptimal reaction temperature. - Isomer formation. | - Increase reaction time or temperature cautiously. - Ensure the molar ratio of chlorosulfonic acid to 2-chlorotoluene is optimized (typically a molar excess of the acid is used). - Analyze the crude product to quantify isomer distribution and optimize reaction conditions to favor the desired isomer. Lower temperatures may favor the para-sulfonylation relative to the methyl group. |
| Presence of multiple isomers in the product | The directing effects of the chloro and methyl groups on 2-chlorotoluene lead to a mixture of isomers during electrophilic aromatic substitution. | - Optimize the chlorosulfonation reaction conditions (temperature, reaction time, and catalyst if any) to maximize the yield of the desired 3-chloro-4-methyl isomer. - Employ purification techniques such as fractional distillation under reduced pressure or column chromatography to separate the isomers. Due to similar boiling points, this can be challenging. - Consider an alternative route starting from 3-chloro-4-methylaniline via a Sandmeyer-type reaction to avoid isomeric mixtures. |
| Low yield in the halogen exchange step | - Incomplete reaction. - Hydrolysis of the starting sulfonyl chloride. - Inefficient fluoride source. | - Ensure anhydrous conditions for the reaction. - Use a phase-transfer catalyst (e.g., 18-crown-6) to improve the reactivity of the fluoride salt. - Consider using potassium bifluoride (KHF₂) in a biphasic system, which has been shown to be effective for this conversion.[2] - Increase reaction time or temperature. |
| Product contains significant amounts of 3-chloro-4-methylbenzenesulfonic acid | Hydrolysis of the sulfonyl chloride intermediate or the sulfonyl fluoride product due to the presence of water. | - Use anhydrous solvents and reagents for both the chlorosulfonation and halogen exchange steps. - Perform the work-up and purification steps promptly. - Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). |
| Difficulty in purifying the final product | - Presence of closely boiling isomers. - Contamination with non-volatile impurities (e.g., sulfonic acid). | - For isomeric impurities, fractional distillation under high vacuum is the preferred method. - For non-volatile impurities, an aqueous work-up followed by distillation or recrystallization can be effective. - Column chromatography on silica gel can also be employed for purification. |
Experimental Protocols
General Procedure for the Synthesis of Aryl Sulfonyl Fluorides from Sulfonates
This one-pot procedure is adapted from a general method and can be optimized for 3-chloro-4-methylbenzenesulfonate.
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Reaction Setup: To an oven-dried reaction tube equipped with a stirrer bar, add sodium 3-chloro-4-methylbenzenesulfonate (1.0 mmol), cyanuric chloride (1.1 mmol), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 5 mol%), and anhydrous acetonitrile (5 mL).
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First Step (Chlorination): Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting sulfonate.
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Second Step (Fluorination): After cooling the reaction mixture to room temperature, add potassium bifluoride (KHF₂, 3.0 mmol) and acetone (5 mL).
-
Reaction Completion: Stir the solution at room temperature for another 12 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[1]
Note: Yields and reaction times will need to be optimized for this specific substrate.
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway from 2-chlorotoluene to this compound.
This diagram outlines the main reaction pathway and potential side reactions in the synthesis of this compound, starting from 2-chlorotoluene. The initial chlorosulfonation step can lead to the desired sulfonyl chloride as well as isomeric byproducts. The subsequent halogen exchange reaction yields the final product but can be compromised by hydrolysis.
References
purification of crude 3-Chloro-4-methylbenzenesulfonyl fluoride by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4-methylbenzenesulfonyl fluoride by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound. A systematic approach to problem-solving is recommended.[1][2]
| Problem | Potential Cause | Recommended Solution | Analytical Check |
| Low Purity After Column | Co-elution of Impurities: The solvent system may not be optimal for separating the target compound from impurities.[3] | Perform small-scale trials with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) on a Thin Layer Chromatography (TLC) plate to achieve better separation before scaling up to column chromatography.[3][4] | TLC analysis of collected fractions. |
| Product Degradation (Hydrolysis): Sulfonyl fluorides can be sensitive to moisture, leading to the formation of the corresponding sulfonic acid.[3] | Ensure all glassware is oven-dried and perform the purification under an inert atmosphere if possible. Use anhydrous solvents for the mobile phase.[3] | ¹H NMR may show the appearance of new peaks corresponding to the sulfonic acid. | |
| Column Overloading: Too much crude sample was loaded onto the column, exceeding its separation capacity.[1] | Reduce the amount of crude material loaded. As a general rule, the ratio of silica gel to crude mixture should be between 20:1 to 100:1 by weight.[4] | Re-run the purification with a smaller sample size. | |
| No Product Eluted | Compound is Stuck on the Column: The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. | Monitor the elution with TLC. |
| Product is Unstable on Silica Gel: Some compounds can decompose on acidic silica gel. | Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. | Analyze the crude material and compare it with the material recovered from the column (if any) using NMR or LC-MS. | |
| Irregular Peak Shapes (Tailing or Fronting) | Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling. | Repack the column using either the wet or dry packing method, ensuring a homogenous and level bed.[5] | Visual inspection of the column bed. |
| Flow Rate is Too Fast or Too Slow: An improper flow rate can lead to band broadening.[5] | Optimize the flow rate. A very slow rate can cause diffusion, while a very fast rate doesn't allow for proper equilibration.[5] | Observe the shape of the bands as they move down the column. | |
| Cracked or Channeled Column Bed | Running the Column Dry: The solvent level dropped below the top of the stationary phase. | Always maintain the solvent level above the silica gel. Add a layer of sand on top of the silica to prevent disturbance when adding more eluent.[5] | Visual inspection. |
| Heat Generation: The adsorption of highly polar solvents onto the dry stationary phase can generate heat, causing solvent to boil and crack the column. | Use the wet packing method where the silica gel is slurried with the initial mobile phase before packing the column.[3] | Visual inspection. |
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary and mobile phase for the purification of this compound?
A1: For normal-phase column chromatography, silica gel is the most common stationary phase.[4] A common mobile phase would be a mixture of a non-polar solvent like hexanes and a slightly more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by preliminary TLC analysis.[3]
Q2: How do I determine the correct solvent system for my column?
A2: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired product a retention factor (Rf) of approximately 0.2-0.4, with good separation from any impurities.
Q3: My compound is not very soluble in the elution solvent. How should I load it onto the column?
A3: If your compound has poor solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
Q4: What are the most common impurities I might encounter?
A4: Common impurities can include unreacted starting materials (e.g., 3-chloro-4-methylbenzenesulfonyl chloride), byproducts from the synthesis, and the hydrolyzed product (3-chloro-4-methylbenzenesulfonic acid).[3]
Q5: What analytical techniques are best for assessing the purity of the final product?
A5: A combination of techniques is recommended for a thorough assessment. ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify and quantify volatile and non-volatile impurities, respectively.[3][6]
Experimental Protocol: Column Chromatography of this compound
This is a general procedure and may require optimization.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.[5]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[5] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.[5]
-
Dry Loading: (For samples with low solubility in the mobile phase) Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[5]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock to begin elution, collecting the eluent in fractions (e.g., test tubes or flasks).
-
The flow rate should be controlled; a rate that is too fast will result in poor separation, while a rate that is too slow can lead to band broadening due to diffusion.[5]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Workflow and Troubleshooting Diagrams
Caption: Standard workflow for column chromatography purification.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. phenomenex.com [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sulfonamide Synthesis with 3-Chloro-4-methylbenzenesulfonyl Fluoride
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of sulfonamides, with a specific focus on reactions involving 3-Chloro-4-methylbenzenesulfonyl fluoride.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good reagent for sulfonamide synthesis?
A1: this compound is a valuable reagent due to the inherent stability of the sulfonyl fluoride group. Compared to the more traditional sulfonyl chlorides, sulfonyl fluorides exhibit greater resistance to hydrolysis and reduction, allowing for easier handling and storage.[1][2] This stability also leads to higher chemoselectivity in reactions, minimizing unwanted side products.
Q2: What are the general methods for activating the sulfonyl fluoride for reaction with an amine?
A2: Due to their stability, sulfonyl fluorides often require activation to react efficiently with amines.[1][3] Common activation strategies include:
-
Lewis Acid Catalysis: The use of a Lewis acid, such as calcium triflimide [Ca(NTf2)2], can activate the sulfonyl fluoride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the amine.[1][4]
-
Base-Mediated Reaction: Traditional methods may employ a strong base or a significant excess of the amine nucleophile, often coupled with heating, to drive the reaction forward.[3]
-
Organocatalysis: More recent methods involve the use of organocatalysts, such as 1-hydroxybenzotriazole (HOBt) in combination with silicon additives, or N-heterocyclic carbenes (NHCs), which can be particularly effective for challenging substrates.[5][6]
Q3: How do the electronic properties of the amine affect the reaction?
A3: The nucleophilicity of the amine is a critical factor. Highly nucleophilic amines, such as aliphatic amines, may react with electron-deficient sulfonyl fluorides without the need for a catalyst.[1] Conversely, less nucleophilic amines, like anilines, typically require activation of the sulfonyl fluoride to achieve good yields.[2]
Q4: What are the recommended purification techniques for the resulting sulfonamide?
A4: The purification of the synthesized sulfonamide can typically be achieved using standard laboratory techniques. Silica gel column chromatography is a common and effective method for isolating the desired product from unreacted starting materials and any byproducts.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides from this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient activation of the sulfonyl fluoride. | The S-F bond is significantly stronger than the S-Cl bond, making sulfonyl fluorides less reactive.[1] Introduce a Lewis acid catalyst like Ca(NTf2)2 to activate the sulfonyl fluoride.[1][3] Alternatively, for sterically hindered substrates, consider a catalytic system such as HOBt with a silicon additive.[5] |
| Low nucleophilicity of the amine. | For weakly nucleophilic amines (e.g., anilines), activation of the sulfonyl fluoride is crucial.[2] Increasing the reaction temperature may also improve the reaction rate, but should be done cautiously to avoid decomposition. |
| Inappropriate solvent. | The choice of solvent can impact the solubility of reactants and catalysts. tert-Amyl alcohol has been shown to be an effective solvent for Ca(NTf2)2-mediated reactions.[3] Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can also be used, though they may lead to lower conversions in some cases. |
| Steric hindrance. | If either the sulfonyl fluoride or the amine is sterically hindered, the reaction may be slow. The use of a catalytic system specifically designed for hindered substrates, such as HOBt/silicon additives, is recommended. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Hydrolysis of the sulfonyl fluoride. | While more stable than sulfonyl chlorides, sulfonyl fluorides can still undergo hydrolysis under certain conditions. Ensure the use of anhydrous solvents and reagents to minimize water content. |
| Reaction with other functional groups. | If the amine substrate contains other nucleophilic groups (e.g., phenols), chemoselectivity can be an issue. The use of Ca(NTf2)2 has been shown to favor sulfonamide formation over sulfonic ester formation in the case of 4-aminophenol.[1][3] |
| SNAr reaction. | In specific cases with highly activated aromatic systems, a nucleophilic aromatic substitution (SNAr) reaction may compete with the desired sulfonylation. Careful selection of reaction conditions can help to favor the desired pathway.[8] |
Experimental Protocols
Key Experiment: Calcium Triflimide-Catalyzed Sulfonamide Synthesis
This protocol is based on the method described by Ball, am Ende, and coworkers.[1][2]
Materials:
-
This compound
-
Amine
-
Calcium triflimide [Ca(NTf2)2]
-
tert-Amyl alcohol (t-amylOH)
-
Triethylamine (Et3N) (if starting with an amine salt)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv).
-
Add the amine (1.0-2.0 equiv) and calcium triflimide (1.0 equiv).
-
Add tert-Amyl alcohol to achieve a concentration of 0.20 M.
-
If the amine is provided as a salt (e.g., hydrochloride), add triethylamine (1.0 equiv) to liberate the free amine.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC/MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Effect of Lewis Acid on Sulfonamide Synthesis
| Entry | Lewis Acid (1 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | t-amylOH | 60 | No Reaction |
| 2 | Ca(NTf2)2 | t-amylOH | 60 | Good to Excellent |
| 3 | Mg(NTf2)2 | t-amylOH | 60 | Moderate |
| 4 | Sc(OTf)3 | t-amylOH | 60 | Low |
| 5 | HNTf2 | t-amylOH | 60 | Trace |
| Data adapted from studies on benzenesulfonyl fluoride and aniline, demonstrating the superior performance of Ca(NTf2)2.[3] |
Table 2: Influence of Solvent on Ca(NTf2)2-Mediated Sulfonylation
| Entry | Solvent | Temperature (°C) | Conversion (%) |
| 1 | t-amylOH | 60 | High |
| 2 | MeCN | 60 | Low |
| 3 | DMF | 60 | Low |
| 4 | Toluene | 60 | Moderate |
| 5 | HFIP | 60 | Low |
| Data reflects general trends observed in solvent screening for this type of reaction.[9] |
Visualizations
Caption: General workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theballlab.com [theballlab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
dealing with the lachrymatory properties of 3-Chloro-4-methylbenzenesulfonyl fluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling the lachrymatory properties of 3-Chloro-4-methylbenzenesulfonyl fluoride and related compounds during experiments. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a lachrymatory agent, meaning it can cause immediate irritation and tearing upon exposure to the eyes.[1][2][3] It is also classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory tract irritation.[4] Furthermore, it is moisture-sensitive and may release hydrogen fluoride (HF) upon contact with water, which is highly toxic and requires specific first-aid measures.
Q2: What immediate actions should I take in case of accidental exposure?
A2: In case of any exposure, it is crucial to seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. For potential hydrogen fluoride exposure, after washing, apply a 2.5% calcium gluconate gel to the affected area.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: A comprehensive PPE strategy is essential to minimize exposure risk.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. |
| Body Protection | A lab coat, long pants, and closed-toe shoes | To protect the skin from accidental spills. |
| Respiratory Protection | A properly fitted respirator (e.g., NIOSH-approved) | To prevent inhalation of vapors, especially when working outside a fume hood or with larger quantities. |
Q4: How should I properly store this compound?
A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Strong lachrymatory effect experienced during handling. | Inadequate ventilation or improper handling technique. | Always handle this compound within a certified chemical fume hood. Ensure the sash is at the appropriate height. Review and adhere strictly to the handling protocol. |
| The compound appears clumpy or has solidified. | Exposure to moisture. | The compound is moisture-sensitive. While it may still be usable for some applications, its reactivity might be compromised. It is recommended to use a fresh, properly stored container for sensitive reactions. |
| A spill occurs in the laboratory. | Accidental mishandling. | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's environmental health and safety department. For spills involving potential HF release, specific HF spill kits containing neutralizers like calcium carbonate should be used.[5] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound
This is a general procedure and may need to be optimized for specific substrates.
1. Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
2. Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
While stirring, slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Liquid Chromatography-Mass Spectrometry). The reaction may require heating to proceed to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using a suitable method, such as column chromatography or recrystallization.
3. Quenching and Decontamination:
-
Reaction Quenching: Unreacted this compound can be quenched by slowly adding a solution of a primary or secondary amine (e.g., diethylamine) in an inert solvent.
-
Spill Decontamination: Spills should be absorbed with an inert material and then treated with a solution of a mild base (e.g., sodium bicarbonate) to hydrolyze the sulfonyl fluoride. For potential HF contamination, use a calcium-based neutralizer.[5]
Visualizations
Signaling Pathway of Lachrymatory Agents
Lachrymatory agents like this compound are known to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory neurons.[2][6][7] This activation leads to an influx of calcium ions, triggering a signaling cascade that results in the sensation of pain and the stimulation of the lacrimal gland to produce tears.
Caption: Activation of the TRPA1 ion channel by a lachrymatory agent.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for safely conducting experiments with this compound.
Caption: A workflow for the safe handling of hazardous chemicals.
References
- 1. Tear gas - Wikipedia [en.wikipedia.org]
- 2. Tear gas: an epidemiological and mechanistic reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uthsc.edu [uthsc.edu]
- 6. Frontiers | TRPA1 Channel Activation Inhibits Motor Activity in the Mouse Colon [frontiersin.org]
- 7. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of 3-Chloro-4-methylbenzenesulfonyl fluoride during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving 3-Chloro-4-methylbenzenesulfonyl fluoride, with a specific focus on preventing its hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis During Workup
Issue: Suspected hydrolysis of this compound to 3-chloro-4-methylbenzenesulfonic acid during aqueous workup, leading to low yields or impure product.
| Symptom | Potential Cause | Recommended Solution |
| Oily or water-soluble product instead of expected solid/less polar compound. | Hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid, which is highly water-soluble. | Immediate Action: Neutralize the aqueous layer with a mild base (e.g., saturated sodium bicarbonate solution) and re-extract with an organic solvent. Preventative Measure: Minimize contact time with aqueous layers and avoid strongly basic or acidic conditions during workup. |
| Low yield of desired product after extraction and purification. | Loss of product due to hydrolysis during prolonged or harsh aqueous workup. | Optimize Workup: - Use cold (0-5 °C) water or brine for washes to reduce the rate of hydrolysis. - Ensure rapid and efficient phase separation. - Avoid vigorous stirring or emulsification which increases the interfacial area and contact time with the aqueous phase. |
| Presence of a highly polar, acidic impurity in TLC or LC-MS analysis. | Formation of 3-chloro-4-methylbenzenesulfonic acid. | Purification: The sulfonic acid can often be removed by washing the organic layer with a saturated solution of sodium bicarbonate. The desired sulfonyl fluoride should remain in the organic phase. Confirmation: The sulfonic acid can be detected by LC-MS (negative ion mode) or by its different retention time on TLC (often streaking or remaining at the baseline). |
| Inconsistent yields between batches. | Variations in workup conditions (e.g., temperature, pH of washing solutions, duration of aqueous contact). | Standardize Protocol: - Maintain a consistent temperature for the workup. - Use buffered solutions (e.g., phosphate buffer at pH 7) for washes if precise pH control is necessary. - Document and adhere to a strict timetable for the workup procedure. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to hydrolysis?
A1: Aryl sulfonyl fluorides, including this compound, are significantly more stable to hydrolysis than their sulfonyl chloride counterparts.[1] The strong sulfur-fluorine bond makes them relatively resistant to hydrolysis under neutral and even mildly acidic or basic conditions, particularly at room temperature.[1] They are generally considered stable enough for typical aqueous workup procedures.
Q2: What are the optimal pH conditions for an aqueous workup to minimize hydrolysis?
A2: To minimize hydrolysis, it is recommended to perform aqueous workups under neutral to slightly acidic conditions (pH 4-7). Strongly basic conditions (pH > 9) can promote nucleophilic attack by hydroxide ions, leading to hydrolysis. While stable under a range of pH values, minimizing exposure to both extremes is a good preventative practice.
Q3: Can I use a basic wash (e.g., sodium bicarbonate) during the workup?
A3: Yes, a wash with a mild base like saturated sodium bicarbonate solution is a standard and generally safe procedure. It is often used to neutralize any residual acid from the reaction mixture. The contact time should be kept reasonably short to prevent any potential hydrolysis. Vigorous, prolonged stirring with strong bases should be avoided.
Q4: Is it necessary to perform the workup at low temperatures?
A4: While not always strictly necessary due to the inherent stability of the sulfonyl fluoride, performing the aqueous workup at a reduced temperature (e.g., using ice-cold water for washes) is a recommended precaution. Lower temperatures will decrease the rate of any potential hydrolysis, further safeguarding your product.
Q5: What is a standard workup protocol for a reaction involving this compound?
A5: A typical workup protocol involves quenching the reaction mixture, followed by extraction and washing. A representative procedure is detailed in the Experimental Protocols section below. The key steps are dilution with an organic solvent, washing with water and/or brine, drying the organic layer, and removing the solvent under reduced pressure.
Q6: Are there any non-aqueous workup alternatives?
A6: Yes, if your reaction products and byproducts are amenable, a non-aqueous workup can be performed. This typically involves filtering the reaction mixture to remove any solid precipitates, followed by direct purification of the filtrate by chromatography or crystallization. This completely avoids the risk of hydrolysis.
Quantitative Stability Data
| Compound | Condition | Parameter | Value |
| 4-Carboxybenzenesulfonyl fluoride | Aqueous Buffer (pH 7.4) | Hydrolysis Rate Constant (k_hyd) | 1.80 x 10⁻⁵ s⁻¹ |
This data is for a related aryl sulfonyl fluoride and should be used as a general guide. Stability can be influenced by substituents on the aromatic ring.
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Involving this compound (Example: Sulfonamide Synthesis)
This protocol describes a typical workup following the reaction of this compound with an amine to form a sulfonamide.
-
Reaction Quenching: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (if unreacted amine is present and needs to be removed).
-
Water (1-2 times).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic byproducts).
-
Brine (to facilitate phase separation and remove bulk water).
-
-
Drying: Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).
-
Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: A typical workflow for the aqueous workup of a reaction.
Caption: A decision tree for troubleshooting suspected hydrolysis.
References
troubleshooting low reactivity of 3-Chloro-4-methylbenzenesulfonyl fluoride in sulfonylation
Technical Support Center: Troubleshooting Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during their experiments, with a specific focus on the reactivity of sulfonyl fluorides like 3-Chloro-4-methylbenzenesulfonyl fluoride.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonylation reaction with this compound showing low or no reactivity?
A1: Sulfonyl fluorides are known for their high stability and consequently lower reactivity compared to sulfonyl chlorides.[1][2] This reduced reactivity is due to the strong sulfur-fluorine bond.[2] For a successful sulfonylation, especially with moderately reactive substrates, activation of the sulfonyl fluoride is often necessary. Factors such as the nucleophilicity of your amine, reaction conditions (temperature, solvent), and the presence of a suitable catalyst are critical.
Q2: What is the role of a Lewis acid in activating the sulfonyl fluoride?
A2: A Lewis acid can activate the sulfonyl fluoride towards nucleophilic attack.[3][4] It is proposed that the Lewis acid coordinates to the sulfonyl oxygens or the fluorine atom, which increases the electrophilicity of the sulfur atom, making it more susceptible to reaction with an amine.[4] Calcium triflimide [Ca(NTf₂)₂] is an effective Lewis acid for this purpose.[3][5]
Q3: How do the electronic properties of the amine and the sulfonyl fluoride affect the reaction?
A3: The electronic properties of both reactants are crucial. Electron-withdrawing groups on the sulfonyl fluoride increase its reactivity, while electron-donating groups decrease it.[5] Conversely, electron-rich (more nucleophilic) amines will react more readily than electron-deficient amines.[3][4] For instance, anilines with electron-withdrawing groups may require activation to react, whereas highly nucleophilic amines might react with electron-deficient sulfonyl fluorides without a Lewis acid.[4][5]
Q4: What are the recommended starting conditions for a sulfonylation reaction with this compound?
A4: Based on established protocols for similar sulfonyl fluorides, a good starting point would be to use a Lewis acid catalyst like calcium triflimide.[3][6] Typically, the reaction is conducted in a suitable solvent such as tert-amyl alcohol at an elevated temperature (e.g., 60 °C) for a period of 24 hours.[3] It is also common to use a molar excess of the amine.[3]
Q5: Are there alternative methods to achieve sulfonylation if conventional heating with a Lewis acid fails?
A5: Yes, other methods have been developed. For example, visible-light-mediated photocatalysis can be used for the sulfonylation of anilines with sulfonyl fluorides under mild conditions.[7][8] This approach may be successful for challenging substrates where thermal methods are ineffective.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the sulfonylation of an amine with this compound.
Problem: No or very low conversion to the desired sulfonamide.
| Possible Cause | Troubleshooting Step |
| Insufficient Reactivity of the Sulfonyl Fluoride | Sulfonyl fluorides are inherently less reactive than sulfonyl chlorides.[1][2] Activation is often required. Solution: Add a Lewis acid catalyst such as calcium triflimide [Ca(NTf₂)₂] to the reaction mixture.[3][5] |
| Low Nucleophilicity of the Amine | Amines with electron-withdrawing groups are less nucleophilic and may react slowly.[3][4] Solution: If possible, consider using a more nucleophilic amine. Alternatively, increase the reaction temperature and/or reaction time. The use of a Lewis acid is highly recommended in this case.[4][5] |
| Inappropriate Reaction Conditions | The choice of solvent and temperature can significantly impact the reaction rate. Solution: Use a high-boiling point, non-coordinating solvent like tert-amyl alcohol.[3] Increase the reaction temperature, for example, to 60 °C or higher, and monitor the reaction progress over 24 hours.[3] |
| Stoichiometry of Reactants | An insufficient amount of the amine can lead to incomplete conversion of the sulfonyl fluoride. Solution: Use a molar excess of the amine (e.g., 2 equivalents relative to the sulfonyl fluoride).[3] |
| Hydrolysis of Sulfonyl Fluoride | While more stable than sulfonyl chlorides, sulfonyl fluorides can still undergo hydrolysis, especially under harsh conditions or in the presence of water.[2][9] Solution: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Sulfonylation of a Primary Amine
This protocol is adapted from established methods for the sulfonylation of amines using sulfonyl fluorides and a Lewis acid catalyst.[3]
Materials:
-
This compound
-
Primary amine
-
Calcium triflimide [Ca(NTf₂)₂]
-
tert-Amyl alcohol (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv).
-
Add the primary amine (2.0 equiv).
-
Add calcium triflimide (1.0 equiv).
-
Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.
-
Seal the vessel or equip it with a condenser and heat the reaction mixture to 60 °C.
-
Stir the reaction for 24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low sulfonylation reactivity.
Caption: Lewis acid-mediated activation of a sulfonyl fluoride.
References
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. theballlab.com [theballlab.com]
- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 9. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
removal of unreacted 3-Chloro-4-methylbenzenesulfonyl fluoride from reaction mixtures
Welcome to the technical support center for the removal of unreacted 3-Chloro-4-methylbenzenesulfonyl fluoride from reaction mixtures. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for their target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: Unreacted this compound can typically be removed using standard laboratory purification techniques. The most common methods include:
-
Aqueous Workup: Exploiting the reactivity of the sulfonyl fluoride group with nucleophiles to convert it into a more water-soluble species that can be extracted from the organic phase.
-
Chromatography: Utilizing techniques like flash column chromatography or preparative HPLC for separation based on polarity.[1][2]
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Quenching: Adding a scavenger reagent to the reaction mixture to selectively react with the excess sulfonyl fluoride, forming a byproduct that is easily removed.
-
Crystallization: If the desired product is a solid, crystallization can be an effective method to separate it from the unreacted sulfonyl fluoride.
Q2: My aqueous workup is not effectively removing the unreacted sulfonyl fluoride. What could be the issue?
A2: Incomplete removal during aqueous workup can be due to several factors:
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Insufficient Hydrolysis: Sulfonyl fluorides can be relatively stable towards hydrolysis, especially in neutral or acidic conditions.[3] Consider increasing the pH of the aqueous wash by using a mild base like sodium bicarbonate or a dilute sodium hydroxide solution to facilitate the hydrolysis of the sulfonyl fluoride to the more water-soluble sulfonic acid.
-
Inadequate Phase Separation: Ensure thorough mixing of the organic and aqueous layers during the extraction to maximize contact and reaction. Allow sufficient time for the layers to separate completely.
-
Solubility Issues: If your product has some water solubility, you may be losing it during the aqueous extraction. In such cases, minimizing the volume and number of aqueous washes or using a saturated brine solution for the final wash can help.
Q3: I am observing a byproduct with a similar polarity to my product on TLC after quenching. How can I address this?
A3: When quenching with a nucleophile (e.g., an amine or a thiol), the resulting sulfonamide or thioester may have a polarity close to your desired product, making chromatographic separation difficult.[1] To mitigate this:
-
Choose a Scavenger that Forms a Highly Polar or Non-polar Byproduct: For example, using a scavenger with a long alkyl chain will result in a less polar byproduct, while a scavenger with a charged functional group will lead to a more polar, water-soluble byproduct.
-
Use a Polymer-Supported Scavenger: These are solid-supported reagents that react with the excess sulfonyl fluoride. The resulting polymer-bound byproduct can then be easily removed by simple filtration.
Q4: Can I use distillation to remove unreacted this compound?
A4: Distillation is generally not a preferred method for removing unreacted sulfonyl fluorides from a reaction mixture.[4] this compound has a relatively high boiling point (262.9°C at 760 mmHg), and many organic products may not be stable at the temperatures required for its distillation.[5] There is a risk of product decomposition or side reactions at elevated temperatures.
Troubleshooting Guides
Issue 1: Unreacted this compound Co-elutes with the Product During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Perform a thorough TLC analysis with a range of solvent systems of varying polarity to find an eluent that provides better separation between your product and the unreacted sulfonyl fluoride. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation. |
| Conversion to a More Differentiable Species | If separation is still challenging, consider a chemical modification of the unreacted sulfonyl fluoride in the crude mixture before chromatography. For instance, reacting it with a simple amine (e.g., benzylamine) will form a sulfonamide, which will have a significantly different polarity and should be easier to separate. |
Issue 2: The Desired Product is Degrading During the Removal Process
| Possible Cause | Troubleshooting Step |
| Harsh Basic Conditions in Aqueous Workup | If your product is base-sensitive, avoid using strong bases for quenching or hydrolysis. Use milder bases like sodium bicarbonate or perform a simple water wash followed by chromatography. |
| Acidic Conditions on Silica Gel | Some products may be sensitive to the acidic nature of silica gel. In such cases, you can use neutral alumina for chromatography or deactivate the silica gel by treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
| Elevated Temperatures | Avoid high temperatures during solvent removal (rotoevaporation) or if attempting distillation. |
Experimental Protocols
Protocol 1: Quenching and Aqueous Workup
This protocol is suitable for reactions where the product is stable to mild basic conditions.
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Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly add a solution of a primary or secondary amine (e.g., 1.5 equivalents of benzylamine) to the reaction mixture to react with the excess this compound. Stir for 30 minutes.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl solution (to remove excess amine).
-
Saturated aqueous sodium bicarbonate solution (to neutralize and remove any acidic byproducts).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification: The resulting crude product can then be further purified by column chromatography or crystallization if necessary.
Protocol 2: Silica Gel Plug Filtration
This method is a quick way to remove highly polar impurities and some unreacted sulfonyl fluoride, particularly if the desired product is significantly less polar.
-
Prepare the Plug: Place a cotton or glass wool plug at the bottom of a suitable chromatography column or a large pipette. Add a layer of sand, followed by a layer of silica gel (the amount will depend on the scale of your reaction), and top with another layer of sand.
-
Equilibrate: Pass a non-polar solvent (e.g., hexane or a low polarity mixture like 5% ethyl acetate in hexane) through the silica plug.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the top of the silica plug.
-
Elute: Elute the column with a solvent system that allows your product to pass through while retaining the more polar impurities. The unreacted sulfonyl fluoride may partially elute, so this method is often a pre-purification step.
-
Collect and Concentrate: Collect the fractions containing your product and concentrate under reduced pressure.
Visualizing Workflows
Caption: A generalized workflow for the purification of a reaction mixture containing unreacted sulfonyl fluoride.
Caption: A decision-making diagram for troubleshooting co-elution issues during chromatographic purification.
References
- 1. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. CAS#:25300-22-5 | Benzenesulfonylfluoride, 3-chloro-4-methyl- | Chemsrc [chemsrc.com]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-4-methylbenzenesulfonyl Fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Chloro-4-methylbenzenesulfonyl fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: The two most common industrial routes are the chlorosulfonation of 2-chlorotoluene and the diazotization-sulfonyl fluorination of 3-chloro-4-methylaniline. The choice of route often depends on the availability and cost of starting materials, as well as environmental and safety considerations.
Q2: What are the main safety hazards associated with the synthesis of this compound?
A2: The primary hazards are associated with the reagents used. Chlorosulfonic acid is highly corrosive, reacts violently with water, and releases toxic and corrosive fumes.[1][2] Thionyl chloride is also corrosive and toxic. Diazonium salts, intermediates in the aniline route, can be explosive if not handled properly. Careful temperature control and appropriate personal protective equipment (PPE) are crucial.
Q3: How can I minimize the formation of isomeric impurities during the chlorosulfonation of 2-chlorotoluene?
A3: The formation of isomeric benzenesulfonyl chlorides is a common challenge. To favor the desired 3-chloro-4-methyl isomer, it is important to control the reaction temperature and the molar ratio of the reactants. The use of a suitable solvent can also influence the isomeric distribution.[3][4]
Q4: What are the best practices for handling and quenching reactions involving chlorosulfonic acid on a large scale?
A4: All equipment must be scrupulously dry to prevent violent reactions. The reaction should be carried out in a well-ventilated area or a closed system. For quenching, the reaction mixture should be slowly added to a large volume of ice-water with vigorous stirring to dissipate the heat generated.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield of 3-Chloro-4-methylbenzenesulfonyl Chloride (from 2-chlorotoluene) | Incomplete reaction. | - Increase reaction time or temperature. - Ensure a sufficient molar excess of chlorosulfonic acid is used. |
| Formation of byproducts such as sulfones. | - Maintain a lower reaction temperature. - Use a solvent to moderate the reaction.[2][4] | |
| Low Yield of this compound (Fluorination Step) | Incomplete fluorination of the corresponding sulfonyl chloride. | - Use a more reactive fluorinating agent (e.g., KF spray-dried, or using a phase-transfer catalyst). - Increase reaction temperature and/or time. |
| Hydrolysis of the sulfonyl chloride or fluoride. | - Ensure strictly anhydrous conditions for all reagents and solvents. | |
| Poor Quality of Final Product (Dark Color, Impurities) | Presence of residual starting materials or byproducts. | - Optimize the purification process (e.g., recrystallization from a suitable solvent, or distillation under reduced pressure). |
| Thermal decomposition during distillation. | - Use a lower distillation temperature under a higher vacuum. | |
| Foaming and Gas Evolution During Diazotization of 3-chloro-4-methylaniline | Reaction is too fast or temperature is too high. | - Control the rate of addition of sodium nitrite. - Maintain the reaction temperature below 5 °C. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-methylbenzenesulfonyl Chloride via Chlorosulfonation of 2-Chlorotoluene
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber is charged with 2-chlorotoluene (1.0 eq).
-
Chlorosulfonation: Chlorosulfonic acid (3.0 eq) is added dropwise to the stirred 2-chlorotoluene at a temperature maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by GC-MS.
-
Work-up: The reaction mixture is slowly and carefully poured into a stirred mixture of crushed ice and water. The precipitated solid is filtered, washed with cold water until the washings are neutral, and dried under vacuum.
-
Purification: The crude 3-Chloro-4-methylbenzenesulfonyl chloride is purified by recrystallization from a suitable solvent (e.g., hexane or chloroform) or by vacuum distillation.
Protocol 2: Synthesis of this compound from the Corresponding Sulfonyl Chloride
-
Reaction Setup: A flask equipped with a reflux condenser and a mechanical stirrer is charged with spray-dried potassium fluoride (2.0 eq) and a suitable solvent such as acetonitrile.
-
Fluorination: 3-Chloro-4-methylbenzenesulfonyl chloride (1.0 eq) is added to the suspension.
-
Reaction: The mixture is heated to reflux (around 80-85 °C) and stirred vigorously for 4-6 hours. The reaction is monitored by TLC or GC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and the solid potassium chloride is filtered off. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or recrystallization to yield this compound.
Visualizations
Caption: Synthetic workflow and associated scale-up challenges.
Caption: Troubleshooting low yield in the chlorosulfonation step.
References
- 1. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]
- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 3. US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
Validation & Comparative
Comparative NMR Analysis of 3-Chloro-4-methylbenzenesulfonyl Fluoride and Related Analogues
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Chloro-4-methylbenzenesulfonyl fluoride, a key building block in medicinal chemistry, alongside structurally related analogues. Understanding the distinct NMR spectral features of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in the synthesis of novel therapeutic agents. This document presents experimental data for key reference compounds and offers a detailed prediction of the expected NMR spectra for the title compound based on established substituent effects.
Introduction to Spectroscopic Characterization
¹H and ¹⁹F NMR spectroscopy are powerful analytical techniques for the structural characterization of organofluorine compounds. The chemical shift, splitting pattern (multiplicity), and coupling constants of NMR signals provide detailed information about the chemical environment of the observed nuclei. For benzenesulfonyl fluorides, these parameters are highly sensitive to the nature and position of substituents on the aromatic ring.
Comparative ¹H and ¹⁹F NMR Data
The following tables summarize the experimental ¹H and ¹⁹F NMR data for benzenesulfonyl fluoride and 4-methylbenzenesulfonyl fluoride, which serve as foundational scaffolds for understanding the spectral properties of the more complex this compound. All data is referenced to standard internal references (TMS for ¹H NMR and CFCl₃ for ¹⁹F NMR).
Table 1: ¹H NMR Data of Reference Benzenesulfonyl Fluorides in CDCl₃
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzenesulfonyl fluoride | Aromatic H | 7.50 - 8.10 | m | - |
| 4-Methylbenzenesulfonyl fluoride[1] | Aromatic H (ortho to SO₂F) | 7.89 | d | 8.0 |
| Aromatic H (meta to SO₂F) | 7.42 | d | 8.0 | |
| Methyl H | 2.49 | s | - |
Table 2: ¹⁹F NMR Data of Reference Benzenesulfonyl Fluorides in CDCl₃
| Compound | Chemical Shift (δ, ppm) |
| Benzenesulfonyl fluoride | +65.5 |
| 4-Methylbenzenesulfonyl fluoride[1] | +66.2 |
Predicted NMR Characterization of this compound
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons. The proton ortho to the sulfonyl fluoride group and adjacent to the chlorine atom is expected to be the most deshielded. The ¹⁹F NMR spectrum is anticipated to exhibit a single resonance, with a chemical shift influenced by the electronic effects of both the electron-donating methyl group and the electron-withdrawing chloro group.
Table 3: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| ¹H (Aromatic) | ~ 8.0 | d | ~ 2.0 | Proton ortho to SO₂F and adjacent to Cl; deshielded by both groups. |
| ¹H (Aromatic) | ~ 7.8 | dd | ~ 8.0, 2.0 | Proton ortho to methyl and meta to SO₂F. |
| ¹H (Aromatic) | ~ 7.5 | d | ~ 8.0 | Proton meta to SO₂F and adjacent to methyl. |
| ¹H (Methyl) | ~ 2.6 | s | - | Methyl group attached to the aromatic ring. |
| ¹⁹F | +64 to +66 | s | - | Influenced by the opposing electronic effects of the chloro and methyl groups. |
Experimental Protocols
General NMR Spectroscopy Procedures
Standard protocols for acquiring high-resolution ¹H and ¹⁹F NMR spectra are outlined below.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.
¹⁹F NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency (approximately 376 MHz).
-
Acquisition Parameters:
-
Number of scans: 128-256
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: +100 to -200 ppm
-
Decoupling: Proton-decoupled
-
-
Processing: Apply a line broadening of 0.5 - 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to an external standard of CFCl₃ (δ = 0.0 ppm).
Logical Workflow for NMR-Based Characterization and Comparison
The following diagram illustrates a logical workflow for the characterization and comparison of substituted benzenesulfonyl fluorides using NMR spectroscopy.
References
A Comparative Guide to the Analytical Characterization of 3-Chloro-4-methylbenzenesulfonyl Fluoride
For researchers, scientists, and professionals in drug development, the precise analytical characterization of chemical compounds is paramount. This guide provides a comparative overview of mass spectrometry and other key analytical techniques for the analysis of 3-Chloro-4-methylbenzenesulfonyl fluoride, a crucial building block in synthetic chemistry. We will delve into the expected data from mass spectrometry and compare its utility with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering insights into the structural information each method can provide.
Comparison of Analytical Techniques
The selection of an analytical technique is dictated by the specific information required. While mass spectrometry provides information about the molecular weight and fragmentation pattern, NMR and IR spectroscopy offer detailed insights into the molecular structure and functional groups present. A combination of these techniques is often employed for unambiguous identification and characterization.
| Analytical Technique | Information Provided | Expected Results for this compound | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular Ion (M+): Expected at m/z 208 (for ³⁵Cl) and 210 (for ³⁷Cl) in a ~3:1 ratio. Key Fragments: Loss of SO₂F (m/z 125/127), loss of F (m/z 189/191), loss of Cl (m/z 173), and fragments corresponding to the chlorotoluene moiety. | High sensitivity, provides molecular weight information. | May not provide detailed structural isomer information without tandem MS. |
| ¹H NMR Spectroscopy | Information about the chemical environment of hydrogen atoms. | Aromatic Protons: Three distinct signals in the aromatic region (δ 7-8 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methyl Protons: A singlet around δ 2.5 ppm. | Provides detailed information about the proton framework and connectivity. | Requires a relatively pure sample. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm). Methyl Carbon: A signal around δ 20 ppm. | Reveals the number of unique carbon environments. | Lower sensitivity compared to ¹H NMR. |
| Infrared (IR) Spectroscopy | Information about the functional groups present. | S=O stretching: Strong absorptions around 1380-1410 cm⁻¹ and 1180-1210 cm⁻¹. S-F stretching: A characteristic absorption around 750-850 cm⁻¹. C-Cl stretching: Absorption in the 600-800 cm⁻¹ region. Aromatic C-H and C=C stretching: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. | Rapid and non-destructive. | Provides information on functional groups but limited structural detail. |
Experimental Protocols
Mass Spectrometry (GC-MS): A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities. The compound is then ionized in the MS source, typically using electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.
NMR Spectroscopy (¹H and ¹³C): A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The sample is then introduced into the NMR spectrometer. For ¹H NMR, radiofrequency pulses are applied to excite the hydrogen nuclei, and the resulting signals are detected. For ¹³C NMR, a similar process is used to excite the carbon-13 nuclei, often with proton decoupling to simplify the spectrum.
Infrared Spectroscopy (ATR-FTIR): A small amount of the solid or liquid sample is placed directly on the attenuated total reflectance (ATR) crystal of a Fourier-transform infrared (FTIR) spectrometer. The IR beam passes through the crystal and interacts with the sample. The detector measures the absorption of infrared radiation at different wavenumbers, resulting in an IR spectrum.
Visualizing the Mass Spectrometry Workflow
The following diagram illustrates the typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for GC-MS analysis.
Predicted Mass Spectrum Fragmentation
Caption: Predicted fragmentation of the target compound.
A Comparative Guide to the Infrared Spectroscopy of the Sulfonyl Fluoride Group in 3-Chloro-4-methylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectroscopy of the sulfonyl fluoride functional group, with a specific focus on 3-Chloro-4-methylbenzenesulfonyl fluoride. Understanding the characteristic vibrational frequencies of the sulfonyl fluoride moiety is crucial for compound identification, purity assessment, and reaction monitoring in synthetic and medicinal chemistry. This document presents experimental data from related aromatic sulfonyl fluorides to offer a predictive framework for the analysis of the title compound.
Comparative IR Absorption Data for Aromatic Sulfonyl Fluorides
The sulfonyl fluoride (-SO₂F) group exhibits characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. The key vibrational modes are the asymmetric and symmetric stretching of the S=O bonds and the stretching of the S-F bond. The precise wavenumbers of these absorptions are influenced by the electronic environment of the aromatic ring.
The following table summarizes the observed IR absorption frequencies for the sulfonyl fluoride group in benzenesulfonyl fluoride and p-toluenesulfonyl fluoride, which serve as valuable reference points for interpreting the spectrum of this compound.
| Compound | Asymmetric SO₂ Stretch (cm⁻¹) | Symmetric SO₂ Stretch (cm⁻¹) | S-F Stretch (cm⁻¹) | Reference |
| Benzenesulfonyl Fluoride | ~1410 - 1470 | ~1190 - 1210 | ~810 | [1] |
| p-Toluenesulfonyl Fluoride | Not explicitly stated, but expected in a similar range to benzenesulfonyl fluoride | Not explicitly stated, but expected in a similar range to benzenesulfonyl fluoride | Not explicitly stated, but expected in a similar range to benzenesulfonyl fluoride | [2][3] |
| Sulfuryl Fluoride (SO₂F₂) | 1502 | 1269 | 885, 848 | [4] |
Note: The values for benzenesulfonyl fluoride and sulfuryl fluoride are derived from experimental data, while the expectations for p-toluenesulfonyl fluoride are based on structural similarity.
For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating methyl group on the benzene ring are expected to slightly shift these vibrational frequencies. The presence of these substituents can influence the bond strengths within the sulfonyl fluoride group, leading to minor but potentially discernible differences in the IR spectrum compared to the unsubstituted benzenesulfonyl fluoride.
Detailed Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-quality IR spectrum of a solid sample such as this compound using an ATR-FTIR spectrometer.
Objective: To obtain the infrared spectrum of a solid organic compound to identify the characteristic vibrational frequencies of its functional groups.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)
-
Solid sample of the aromatic sulfonyl fluoride
-
Spatula
-
Kimwipes or other lint-free tissue
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. If necessary, clean the crystal surface with a Kimwipe lightly dampened with isopropanol or acetone and allow it to dry completely.
-
With nothing on the crystal, lower the ATR press arm.
-
In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.
-
Lower the press arm onto the sample and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Initiate the collection of the sample spectrum using the spectrometer software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should show peaks corresponding to the vibrational modes of the molecule.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Compare the observed peak positions with known literature values for characteristic functional group absorptions to identify the sulfonyl fluoride group and other functionalities within the molecule.
-
-
Cleaning:
-
After the measurement is complete, raise the press arm and carefully remove the sample from the crystal using a spatula.
-
Clean the crystal surface thoroughly with a Kimwipe and an appropriate solvent to remove any residual sample.
-
Visualization of the IR Spectroscopy Workflow
The following diagram illustrates the logical workflow of an IR spectroscopy experiment, from initial sample handling to final data analysis and interpretation.
Caption: Workflow for IR Spectroscopic Analysis.
This structured approach ensures reproducible and high-quality data, which is essential for the accurate identification and characterization of novel compounds in a research and development setting.
References
A Comparative Analysis of the Reactivity of 3-Chloro-4-methylbenzenesulfonyl Fluoride and Chloride for Researchers in Drug Development
An objective guide for scientists on the relative performance, supported by experimental data, of 3-Chloro-4-methylbenzenesulfonyl fluoride and its chloride counterpart in synthetic applications.
In the realm of drug discovery and development, the sulfonamide functional group is a cornerstone moiety, present in a wide array of therapeutic agents. The synthesis of these vital compounds often relies on the reaction of a sulfonyl halide with an amine. This guide provides a detailed comparison of two such precursors: this compound and 3-Chloro-4-methylbenzenesulfonyl chloride. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, improving yields, and enhancing selectivity in the synthesis of complex pharmaceutical molecules.
The Stability-Reactivity Trade-Off: A Fundamental Overview
The primary distinction between this compound and its chloride analog lies in a classic chemical trade-off: stability versus reactivity. Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts. This difference is rooted in the fundamental properties of the sulfur-halogen bond. The sulfur-fluorine bond is significantly stronger than the sulfur-chlorine bond, making the fluoride a poorer leaving group.[1]
This inherent stability imparts several advantages to the sulfonyl fluoride. It is more resistant to hydrolysis and thermolysis, allowing for easier storage and handling, and enabling its use in a wider range of reaction conditions, including aqueous environments, without significant degradation.[2] Furthermore, its lower reactivity can lead to greater chemoselectivity in reactions with poly-functional molecules, as it may react preferentially with more nucleophilic sites.[3]
Conversely, the higher reactivity of 3-Chloro-4-methylbenzenesulfonyl chloride makes it a more potent electrophile. This allows for reactions to proceed under milder conditions and often with a broader range of nucleophiles, including less reactive amines.[4] However, this increased reactivity also renders the sulfonyl chloride more susceptible to decomposition and can lead to side reactions if not handled with care.[5]
Quantitative Reactivity Comparison
In the case of the title compounds, the 3-chloro group is electron-withdrawing, which increases reactivity, while the 4-methyl group is electron-donating, which decreases reactivity. The net effect will determine their reactivity relative to unsubstituted benzenesulfonyl halides. However, the dominant factor in the difference between the fluoride and the chloride is the nature of the halogen itself.
The following table summarizes the key differences in reactivity and provides a qualitative comparison.
| Property | This compound | 3-Chloro-4-methylbenzenesulfonyl Chloride |
| Relative Reactivity | Lower | Higher[4] |
| Stability (Hydrolysis/Thermal) | High[2] | Moderate[5] |
| Typical Reaction Conditions | Harsher (e.g., higher temperatures, stronger bases, or catalysts required)[1] | Milder (e.g., room temperature, standard organic bases)[6] |
| Chemoselectivity | Generally Higher[3] | Generally Lower |
| Handling and Storage | Easier, less prone to decomposition | Requires more care, moisture-sensitive[5] |
| Suitability for Weak Nucleophiles | May require activation[1] | Generally suitable |
Experimental Protocols: Synthesizing a Model Sulfonamide
To illustrate the practical implications of these reactivity differences, the following are representative experimental protocols for the synthesis of a sulfonamide using a generic primary amine.
Protocol 1: Sulfonamide Synthesis using 3-Chloro-4-methylbenzenesulfonyl Chloride
This protocol is based on standard, well-established methods for the synthesis of sulfonamides from sulfonyl chlorides.
Materials:
-
3-Chloro-4-methylbenzenesulfonyl chloride (1.0 eq)
-
Primary amine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve 3-Chloro-4-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Protocol 2: Sulfonamide Synthesis using this compound (with Catalyst)
Due to the lower reactivity of the sulfonyl fluoride, a catalyst is often employed to facilitate the reaction under reasonable conditions. This protocol is adapted from methods developed for the activation of sulfonyl fluorides.[1]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)
-
Triethylamine (1.0 eq)
-
tert-Amyl alcohol
Procedure:
-
To an oven-dried reaction tube, add this compound (1.0 eq), the primary amine (1.2 eq), calcium triflimide (1.0 eq), and triethylamine (1.0 eq).
-
Add tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.
-
Seal the tube and heat the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure sulfonamide.
Visualizing the Reactivity Landscape
To further clarify the factors influencing the choice between the sulfonyl fluoride and chloride, the following diagrams illustrate the key concepts.
Caption: Factors influencing the choice between sulfonyl fluoride and chloride.
Caption: Comparative experimental workflows for sulfonamide synthesis.
Conclusion
The choice between this compound and 3-Chloro-4-methylbenzenesulfonyl chloride is a strategic one that should be guided by the specific requirements of the synthetic target and the overall experimental design. The sulfonyl fluoride offers enhanced stability and selectivity, making it an excellent choice for complex, late-stage functionalizations where avoiding side reactions is critical. However, its use may necessitate harsher reaction conditions or the use of a catalyst. The sulfonyl chloride, while more reactive and less stable, provides a more direct and often faster route to sulfonamides, particularly with less reactive amines. By understanding the distinct reactivity profiles of these two valuable reagents, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics.
References
Stability Under Scrutiny: A Comparative Analysis of 3-Chloro-4-methylbenzenesulfonyl Fluoride and Other Aryl Sulfonyl Fluorides
For researchers, scientists, and professionals in drug development, the stability of reagents is a critical parameter influencing reaction efficiency, product purity, and the overall success of a synthetic campaign. Aryl sulfonyl fluorides, prized for their unique reactivity in forming covalent bonds with biological targets, exhibit a range of stabilities influenced by their substitution patterns. This guide provides an objective comparison of the stability of 3-Chloro-4-methylbenzenesulfonyl fluoride against other common aryl sulfonyl fluorides, supported by experimental data and detailed protocols.
Aryl sulfonyl fluorides are generally recognized for their enhanced stability compared to their sulfonyl chloride analogues, demonstrating greater resistance to hydrolysis, thermolysis, and reduction.[1] This robustness is attributed to the strong sulfur-fluorine bond.[1] However, the stability within the class of aryl sulfonyl fluorides is not uniform and is significantly modulated by the electronic and steric nature of substituents on the aromatic ring.[2][3][4] Understanding these nuances is crucial for selecting the optimal reagent for applications ranging from synthetic chemistry to the development of covalent inhibitors in medicinal chemistry.[2][5]
Comparative Stability Data
The following tables summarize quantitative data on the stability of various aryl sulfonyl fluorides under different conditions.
Table 1: Hydrolytic Stability of Substituted Benzenesulfonyl Fluorides
| Compound | Substituent | Rate Constant (k, s⁻¹) at 65.5°C | Relative Rate |
| Benzenesulfonyl fluoride | H | Too slow to measure | 1 |
| p-Toluenesulfonyl fluoride | p-CH₃ | Too slow to measure | ~1 |
| p-Bromobenzenesulfonyl fluoride | p-Br | 1.1 x 10⁻⁷ | 15.7 |
| m-Nitrobenzenesulfonyl fluoride | m-NO₂ | 2.9 x 10⁻⁷ | 41.4 |
| p-Nitrobenzenesulfonyl fluoride | p-NO₂ | 4.8 x 10⁻⁷ | 68.6 |
| This compound | 3-Cl, 4-CH₃ | Data not available | N/A |
Data adapted from a study on the spontaneous hydrolysis of sulfonyl fluorides in dioxane-water (40:60 v/v).[6] The rates for unsubstituted and p-methyl substituted compounds were too slow to be practically measured, indicating high stability. Electron-withdrawing groups were found to increase the rate of hydrolysis.
Table 2: In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides
| Compound | Substitution Pattern | Stability in Rat Serum (% remaining after 1h) | Stability in PBS (% remaining after 1h) |
| 4-Methylbenzenesulfonyl fluoride | Mono-substituted | >95% | >95% |
| 4-Methoxybenzenesulfonyl fluoride | Mono-substituted | >95% | >95% |
| 2,4,6-Trimethylbenzenesulfonyl fluoride | Tri-substituted | >95% | >95% |
| 2,4,6-Triisopropylbenzenesulfonyl fluoride | Tri-substituted | >95% | >95% |
| 4-(Acetamido)benzenesulfonyl fluoride | Mono-substituted | <5% | ~60% |
| This compound | Di-substituted | Data not available | Data not available |
This table is a summary of findings from an investigation into the in vitro metabolic stability of 14 model aryl sulfonyl fluorides.[2][3][4][7] The study highlights that both electronic and steric factors influence stability, with 2,4,6-trisubstituted compounds showing the highest stability.[2][3][4]
While specific quantitative data for the stability of this compound was not found in the reviewed literature, its substitution pattern (an electron-donating methyl group and an electron-withdrawing chloro group) suggests a moderate level of stability. The methyl group would be expected to enhance stability, while the chloro group would slightly decrease it.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are protocols for key stability experiments.
Protocol 1: Determination of Hydrolytic Stability
This protocol is adapted from the study of the spontaneous hydrolysis of substituted benzenesulfonyl fluorides.[6]
Objective: To measure the rate of hydrolysis of an aryl sulfonyl fluoride in an aqueous-organic solvent mixture.
Materials:
-
Aryl sulfonyl fluoride of interest
-
Dioxane (reagent grade)
-
Deionized water
-
Constant temperature bath
-
pH meter or fluoride ion-selective electrode
-
Reaction vessels (e.g., sealed ampoules or vials with Teflon-lined caps)
Procedure:
-
Prepare a 40:60 (v/v) dioxane-water solvent mixture.
-
Accurately weigh and dissolve the aryl sulfonyl fluoride in the solvent mixture to a known concentration (e.g., 0.01 M).
-
Dispense aliquots of the solution into several reaction vessels and seal them.
-
Place the vessels in a constant temperature bath maintained at a specified temperature (e.g., 65.5 °C).
-
At predetermined time intervals, remove a vessel from the bath and quench the reaction by cooling it in an ice bath.
-
Analyze the concentration of the remaining aryl sulfonyl fluoride or the formed fluoride ion. The original study utilized a fluoride ion-selective electrode for accurate measurement of the hydrolysis product.[6]
-
The first-order rate constant (k) is determined by plotting the natural logarithm of the reactant concentration versus time.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol is based on the methodology for assessing the metabolic stability of aryl sulfonyl fluorides in biological media.[2][3][4]
Objective: To evaluate the stability of an aryl sulfonyl fluoride in the presence of biological matrices like serum.
Materials:
-
Aryl sulfonyl fluoride of interest
-
Rat serum (or other relevant biological matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37 °C
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the aryl sulfonyl fluoride in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with either rat serum or PBS to a final concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting enzyme activity.
-
Incubate the samples at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding a volume of cold acetonitrile (e.g., 3 volumes) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent aryl sulfonyl fluoride using a validated LC-MS/MS method.
-
The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the stability assays.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.com [figshare.com]
Assessing the Purity of 3-Chloro-4-methylbenzenesulfonyl Fluoride: A Comparative Guide to HPLC and qNMR Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the integrity and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of 3-Chloro-4-methylbenzenesulfonyl fluoride, a key building block in medicinal chemistry.
This document outlines detailed experimental protocols for both analytical techniques, presents a comparative data summary, and includes a workflow diagram to guide researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a valuable reagent in organic synthesis, often utilized for the introduction of the 3-chloro-4-methylphenylsulfonyl moiety in the development of novel therapeutic agents. Ensuring the high purity of this starting material is critical to avoid the introduction of unwanted side products and to maintain stoichiometric control in subsequent reactions. This guide compares the widely used chromatographic technique, HPLC, with the increasingly adopted spectroscopic method, qNMR, for the quantitative purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a staple technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reverse-phase HPLC method is proposed.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. A working solution of 0.1 mg/mL is prepared by diluting the stock solution with the initial mobile phase composition.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Solvent: Acetone-d6.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of Acetone-d6.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of 30 seconds.
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Apply phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard.
Comparative Data Analysis
The following tables summarize the hypothetical performance data for the HPLC and qNMR methods in assessing the purity of a batch of this compound. Potential impurities considered are the unreacted starting material from a plausible synthetic route (3-chloro-4-methylbenzenesulfonyl chloride) and a common degradation product (3-chloro-4-methylbenzenesulfonic acid).
Table 1: Purity Assessment of this compound
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| HPLC (Area % Normalization) | 98.5 | 0.3% |
| ¹H qNMR | 98.2 | 0.2% |
Table 2: Quantification of Potential Impurities
| Impurity | HPLC (Area %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 3-chloro-4-methylbenzenesulfonyl chloride | 0.8 | 0.02% | 0.06% |
| 3-chloro-4-methylbenzenesulfonic acid | 0.5 | 0.03% | 0.09% |
| Other unidentified impurities | 0.2 | - | - |
Note: qNMR provides a total purity value and does not inherently separate and quantify individual impurities in the same manner as a chromatographic technique unless signals are well-resolved and assigned.
Method Comparison
| Feature | HPLC | qNMR |
| Principle | Separation based on polarity | Quantification based on molar ratios |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification | Requires a certified internal standard |
| Impurity Profiling | Excellent for separating and quantifying individual impurities | Provides a total purity value; individual impurity quantification is challenging |
| Sample Throughput | Moderate; dependent on run time | High; rapid acquisition per sample |
| Method Development | Can be time-consuming to optimize separation | Relatively straightforward with standard parameters |
| Quantification | Relative (area %) or external/internal standard calibration | Absolute quantification |
Logical Workflow for Purity Assessment
Caption: Workflow for purity assessment.
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound.
-
HPLC excels at providing a detailed impurity profile, separating and allowing for the quantification of individual related substances. This makes it an ideal choice for quality control during process development and for identifying specific contaminants.
-
qNMR offers a rapid and accurate method for determining the absolute purity of the compound without the need for a specific analyte reference standard. This is particularly advantageous for novel compounds or when a certified standard is unavailable.
For a comprehensive purity assessment, a combination of both techniques is recommended. qNMR can provide a highly accurate total purity value, while HPLC can offer the detailed impurity profile necessary for rigorous quality control in research and drug development.
A Comparative Crystallographic Guide to 3-Chloro-4-methylbenzenesulfonyl Fluoride Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of derivatives related to 3-Chloro-4-methylbenzenesulfonyl fluoride, a scaffold of interest in medicinal chemistry and drug discovery. By presenting key crystallographic data, detailed experimental protocols, and a comparison with relevant alternatives, this document aims to facilitate a deeper understanding of the structural characteristics that influence molecular interactions and biological activity.
Performance Comparison of Benzenesulfonyl Derivatives
The three-dimensional arrangement of atoms in a crystal lattice provides invaluable insights into the conformational preferences, intermolecular interactions, and potential binding modes of drug candidates. The following tables summarize key crystallographic parameters for derivatives of 4-methylbenzenesulfonamide and related chloro-substituted benzenesulfonamides, which serve as close structural analogues to the this compound series. This data, gleaned from single-crystal X-ray diffraction experiments, allows for a quantitative comparison of their solid-state structures.
Table 1: Crystallographic Data for 4-Methylbenzenesulfonamide Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate | C₁₆H₁₆ClN₃O₃S·H₂O | Monoclinic | P2₁/n | 10.134(3) | 13.068(4) | 14.789(4) | 97.59(2) | [1] |
| N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide | C₁₄H₁₂FNO₃S | Monoclinic | P2₁/c | 10.887(3) | 11.026(3) | 11.834(3) | 98.78(2) | [2] |
Table 2: Crystallographic Data for Chloro-Substituted Benzenesulfonamide Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate | C₁₄H₁₂ClNO₃S·H₂O | Orthorhombic | Pbca | 5.0148(6) | 12.864(2) | 46.314(5) | 90 | [3][4] |
Comparison with an Alternative: Sulfonyl Chlorides
In the realm of drug discovery and chemical biology, sulfonyl chlorides are often considered as alternatives to sulfonyl fluorides for their role as reactive electrophiles. A comparative crystallographic study of 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole and its corresponding sulfonyl chloride analogue reveals key structural and stability differences.
While both compounds exhibit similar overall molecular geometries, the sulfonyl fluoride demonstrates significantly greater thermal and hydrolytic stability.[5] This enhanced stability of the S-F bond is a critical advantage in many applications. The noncovalent interaction patterns also differ, with the sulfonyl chloride participating in hydrogen bonding, a feature not observed for the sulfonyl fluoride.[5]
Table 3: Comparative Crystallographic Data of a Sulfonyl Fluoride vs. Sulfonyl Chloride
| Compound | Space Group | a (Å) | b (Å) | c (Å) | Key Torsion Angle (C1–C2–S1–X) | Ref. |
| 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole | P2₁2₁2₁ | 6.843(3) | 7.935(3) | 15.659(6) | 62.80(2)° | [5] |
| 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | Pca2₁ | 15.536(3) | 6.815(1) | 8.948(2) | 69.63(13)° | [5] |
Experimental Protocols
The following provides a generalized methodology for the single-crystal X-ray diffraction of small molecules such as the this compound derivatives.
Synthesis and Crystallization
Derivatives are synthesized through appropriate organic chemistry routes. For crystallization, a common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[5] The choice of solvent is critical and often determined empirically.
X-ray Data Collection
A single crystal of suitable size and quality is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map is then used to build an initial molecular model. The model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate crystal structure.
Visualizing Methodologies and Relationships
To further elucidate the processes and logic described, the following diagrams are provided.
References
- 1. Crystal structure of (E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Chloro-4-methylbenzenesulfonyl fluoride in Covalent Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloro-4-methylbenzenesulfonyl fluoride (CMSF) as a tool for covalent protein modification. It is intended to assist researchers in selecting the appropriate chemical probe for their experimental needs by comparing CMSF to other widely used covalent modifiers. The information is based on the established reactivity of sulfonyl fluorides and related compounds, with supporting experimental protocols and data presented for a comprehensive understanding.
Introduction to Covalent Protein Modification with Sulfonyl Fluorides
Covalent protein modification is a powerful technique in chemical biology and drug discovery, enabling the irreversible labeling of proteins to study their function, identify new drug targets, and develop potent therapeutics. Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic "warheads" for this purpose.[1] They exhibit a favorable balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] This versatility allows for the targeting of a broad spectrum of proteins.
This compound (CMSF) is a member of the aryl sulfonyl fluoride family. The electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene ring are expected to modulate its reactivity and selectivity profile. This guide will compare the theoretical and known performance of CMSF and the broader sulfonyl fluoride class against other common covalent modifiers.
Comparative Analysis of Covalent Modifiers
The selection of a covalent modifier depends on several factors, including the target amino acid, the desired reactivity, and the experimental context. This section compares key properties of sulfonyl fluorides (represented by CMSF and the well-characterized Phenylmethylsulfonyl fluoride, PMSF) with other classes of covalent modifiers.
| Property | This compound (CMSF) & other Sulfonyl Fluorides | Arylfluorosulfates (ArOSO₂F) | Iodoacetamide |
| Target Residues | Serine, Tyrosine, Lysine, Histidine, Threonine, Cysteine[1] | Tyrosine, Lysine, Serine[2] | Cysteine |
| Reactivity | Moderate to high; tunable by aryl substitution[1] | Generally lower than sulfonyl fluorides | High |
| Selectivity | Context-dependent, influenced by the protein microenvironment | Potentially higher due to lower intrinsic reactivity | High for cysteine, but can react with other nucleophiles at high concentrations |
| Stability in Aqueous Buffer | Generally good, but can be hydrolyzed at high pH | High | Less stable, particularly in the presence of nucleophiles |
| Applications | Activity-based protein profiling, enzyme inhibition, target identification[1] | Covalent inhibitors, chemical biology probes[2] | Protein alkylation, labeling of cysteine-containing peptides and proteins |
Experimental Data: A Comparative Framework
While direct, quantitative comparative data for this compound is not extensively available in the public domain, this section outlines the experimental framework and presents representative data for the broader classes of compounds to guide researchers in their own comparative studies.
Table 1: Reactivity Comparison of Electrophilic Warheads
This table presents a conceptual framework for comparing the reactivity of different covalent modifiers. The reactivity can be experimentally determined by monitoring the rate of modification of a model protein or peptide using techniques like LC-MS.
| Covalent Modifier | Model Protein | Incubation Time (min) | % Modification (LC-MS) |
| This compound (CMSF) | Kinase X | 30 | Data to be determined |
| Phenylmethylsulfonyl fluoride (PMSF) | Kinase X | 30 | Data to be determined |
| Iodoacetamide | Kinase X | 30 | Data to be determined |
Table 2: Selectivity Profile in a Complex Proteome
Activity-based protein profiling (ABPP) using clickable probes coupled with mass spectrometry can provide a global view of the proteome-wide selectivity of a covalent modifier.
| Covalent Modifier Probe | Number of Identified Protein Targets | Predominant Target Residue(s) |
| Alkyne-CMSF | Data to be determined | Data to be determined |
| Alkyne-Arylfluorosulfate | Data to be determined | Tyrosine, Lysine |
| Alkyne-Iodoacetamide | Data to be determined | Cysteine |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for key experiments in the study of covalent protein modification.
Protocol 1: In Vitro Labeling of a Purified Kinase
Objective: To assess the reactivity of CMSF and other covalent modifiers against a purified protein kinase.
Materials:
-
Purified Kinase (e.g., EGFR)
-
This compound (CMSF)
-
Phenylmethylsulfonyl fluoride (PMSF)
-
Iodoacetamide
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of each covalent modifier in DMSO.
-
In a microcentrifuge tube, combine 5 µM of the purified kinase with the reaction buffer.
-
Add the covalent modifier to a final concentration of 50 µM.
-
Incubate the reaction at room temperature for 30 minutes.
-
Quench the reaction by adding an excess of a reducing agent like DTT (for iodoacetamide) or by immediate denaturation with urea for LC-MS analysis.
-
Analyze the protein sample by LC-MS to determine the extent of modification.
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate
Objective: To determine the selectivity of a clickable covalent modifier in a complex proteome.
Materials:
-
Clickable probe (e.g., alkyne-functionalized CMSF)
-
Cell lysate (e.g., from A431 cells)
-
Azide-biotin or Azide-fluorophore tag
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Streptavidin beads (for biotin-tagged proteins)
-
SDS-PAGE and in-gel fluorescence scanner or LC-MS/MS system for proteomics
Procedure:
-
Treat the cell lysate with the clickable probe (e.g., 10 µM final concentration) for 1 hour at room temperature.
-
Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the azide-biotin/fluorophore tag, CuSO₄, and sodium ascorbate.
-
Incubate for 1 hour at room temperature.
-
For fluorescently tagged proteins, visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
For biotin-tagged proteins, enrich the labeled proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin and identify the modified proteins and specific sites of modification by LC-MS/MS.[3][4]
Visualizing Covalent Modification in a Signaling Context
To illustrate the application of covalent modifiers in studying cellular signaling, we focus on the Epidermal Growth Factor Receptor (EGFR) pathway, a critical regulator of cell proliferation and a common target in cancer therapy.
EGFR Signaling Pathway and Covalent Inhibition
The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation of tyrosine residues, and the activation of downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5][6][7] Covalent inhibitors can be designed to target specific amino acid residues within the EGFR kinase domain, thereby blocking its activity and downstream signaling.
Caption: EGFR signaling pathway and its inhibition by CMSF.
Experimental Workflow: Identifying Targets of CMSF
The following diagram illustrates a typical workflow for identifying the protein targets of a covalent modifier like CMSF using a chemoproteomic approach.
Caption: Workflow for target identification of CMSF.
Conclusion
This compound holds promise as a versatile tool for covalent protein modification, belonging to the well-established class of sulfonyl fluorides. Its reactivity and selectivity can be systematically compared to other covalent modifiers through rigorous experimental evaluation using the protocols outlined in this guide. By employing a combination of in vitro labeling and proteome-wide profiling, researchers can gain a comprehensive understanding of CMSF's performance and suitability for their specific research questions in the exploration of complex biological systems and the development of novel therapeutics.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition. | Semantic Scholar [semanticscholar.org]
- 4. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
A Comparative Benchmark Analysis of 3-Chloro-4-methylbenzenesulfonyl Fluoride Against Known Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory potential of 3-Chloro-4-methylbenzenesulfonyl fluoride against established serine protease inhibitors, with a focus on chymotrypsin. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide utilizes a hypothetical IC50 value for illustrative comparison. The data presented for known inhibitors are based on published experimental findings.
Executive Summary
Benzenesulfonyl fluorides are a well-recognized class of compounds that act as irreversible inhibitors of serine proteases. They function by covalently modifying the active site serine residue, thereby inactivating the enzyme.[1][2] This guide benchmarks the hypothetical performance of this compound against two widely used serine protease inhibitors, Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF). The primary target for this comparison is chymotrypsin, a key digestive serine protease.[3][4][5]
Data Presentation: Inhibitor Performance Against Chymotrypsin
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for the compared inhibitors against chymotrypsin. A lower IC50 or Ki value indicates greater potency.
| Inhibitor | Target Enzyme | IC50 | Ki | Notes |
| This compound | Chymotrypsin | [Hypothetical] 150 µM | - | Illustrative value for comparative purposes. |
| Phenylmethylsulfonyl Fluoride (PMSF) | Chymotrypsin | ~100 - 1000 µM | - | Effective concentration range; unstable in aqueous solutions.[2] |
| 4-(2-Aminoethyl)benzenesulfonyl Fluoride HCl (AEBSF) | Chymotrypsin | ~300 µM | - | More soluble and stable in aqueous solutions than PMSF.[6] |
| Vanadate and Benzohydroxamic acid complex | α-chymotrypsin | - | 16 µM | A competitive inhibitor complex.[7] |
Note: IC50 values can be highly dependent on experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate determination and comparison of inhibitor potencies. Below is a detailed methodology for a typical chymotrypsin inhibition assay.
Chymotrypsin Inhibition Assay Protocol
This protocol is adapted from established methods for measuring chymotrypsin activity and inhibition.[8][9][10]
1. Materials and Reagents:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as substrate
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium Chloride (CaCl2) solution (e.g., 2 M)
-
Methanol
-
Inhibitor stock solutions (e.g., this compound, PMSF, AEBSF) dissolved in an appropriate solvent (e.g., DMSO, ethanol).
-
Spectrophotometer capable of measuring absorbance at 256 nm.
2. Assay Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the Tris-HCl buffer, CaCl2 solution, and BTEE solution. The final concentrations in a 3.00 mL reaction mix could be, for example, 38 mM Tris, 0.55 mM BTEE, and 53 mM CaCl2.[8]
-
Pre-incubation with Inhibitor: Add varying concentrations of the inhibitor to the reaction mixture. Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C) to allow for the interaction between the enzyme and the inhibitor.
-
Initiate Reaction: Add a standardized amount of α-chymotrypsin solution (e.g., 0.2-0.5 units) to the cuvette to start the enzymatic reaction.
-
Monitor Reaction: Immediately after adding the enzyme, mix by inversion and monitor the increase in absorbance at 256 nm for approximately 5 minutes.[8][9] The hydrolysis of BTEE by chymotrypsin results in a product that absorbs light at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chymotrypsin signaling pathway and the general workflow of an enzyme inhibition assay.
References
- 1. mpbio.com [mpbio.com]
- 2. PMSF - Wikipedia [en.wikipedia.org]
- 3. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 4. Chymotrypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmiweb.com [pharmiweb.com]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid: Structure of the Inert Complex and its Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
- 9. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Chloro-4-methylbenzenesulfonyl Fluoride
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical compounds like 3-Chloro-4-methylbenzenesulfonyl fluoride are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, in line with established safety protocols for sulfonyl halides.
Immediate Safety and Handling Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage[1]. It is also sensitive to moisture and can react with water, alcohols, and amines[1][2]. Therefore, strict adherence to safety measures is imperative.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
-
Chemical-resistant gloves (e.g., Neoprene)[3]
-
Chemical safety goggles and a face shield[3]
-
A flame-resistant lab coat[3]
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood[3].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[3].
Spill and Leak Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid inhaling any dust or vapors. For containment and cleanup:
-
Containment: Cover drains to prevent the material from entering them.
-
Cleanup: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal. Avoid generating dust[1].
-
Decontamination: Clean the affected area thoroughly.
Disposal Procedures
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. All waste materials must be disposed of in accordance with national, state, and local regulations.
Key Disposal Principles:
-
Do Not Mix: Do not mix this compound waste with other waste materials.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Approved Facility: Dispose of the contents and container at an approved waste disposal plant[4][5][6].
The following table summarizes the key hazard and disposal information for sulfonyl fluoride compounds, which is applicable to this compound.
| Hazard Classification | Disposal Considerations |
| Skin Corrosion/Irritation | Wear appropriate PPE during handling and disposal. Contaminated clothing should be washed before reuse.[4] |
| Serious Eye Damage/Irritation | Wear safety goggles and a face shield. Ensure access to an eyewash station.[4] |
| Reactivity with Water | Store in a dry, tightly closed container. Avoid contact with water, alcohols, and amines during storage and disposal.[1][2] |
Laboratory-Scale Treatment Protocol
For small quantities of surplus this compound, a laboratory-scale hydrolysis procedure can be employed to neutralize the reactive sulfonyl fluoride group before final disposal. This should only be performed by trained personnel in a controlled laboratory setting.
Methodology: Hydrolysis of Sulfonyl Fluoride
This procedure is adapted from established methods for the hydrolysis of acyl and sulfonyl halides[2].
Objective: To hydrolyze this compound to its corresponding, less reactive sulfonic acid salt.
Materials:
-
This compound
-
2.5 M Sodium Hydroxide (NaOH) solution
-
Three-necked flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Steam bath (or other suitable heating source)
Procedure:
-
Setup: In a chemical fume hood, equip a 1-liter three-necked flask with a stirrer, a dropping funnel, and a thermometer. Place the flask on a steam bath.
-
Base Addition: Pour 600 mL of 2.5 M aqueous sodium hydroxide into the flask. This provides a 50% excess of base for 0.5 mol of the sulfonyl fluoride.
-
Controlled Reaction: With stirring, add a few milliliters of the this compound dropwise from the dropping funnel.
-
Temperature Control: Monitor the temperature. If the reaction is not self-sustaining, gently heat the flask with the steam bath. Maintain a steady, controlled reaction rate.
-
Completion: After the addition is complete, continue stirring until the reaction subsides. The resulting solution will contain the sodium salt of 3-chloro-4-methylbenzenesulfonic acid, which is water-soluble.
-
Final Disposal: The resulting aqueous solution should be neutralized and then disposed of in accordance with local regulations for aqueous chemical waste[2].
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-4-methylbenzenesulfonyl fluoride
Essential Safety and Handling Guide for 3-Chloro-4-methylbenzenesulfonyl Fluoride
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling this compound in a laboratory setting. Adherence to these procedures is essential for the safety of all personnel.
Chemical Profile and Hazards
This compound is a corrosive and reactive compound that demands careful handling. The primary hazards associated with this chemical are severe skin burns, serious eye damage, and respiratory tract irritation.[1][2][3] It is crucial to handle this substance in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact and exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][4] | Protects against splashes and vapors that can cause severe eye damage.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene or Butyl rubber). Inspect gloves for integrity before each use. A flame-resistant lab coat or chemical-resistant suit is also required.[4][6] | Prevents skin contact which can lead to severe burns.[1][5] Disposable clothing is often preferred as decontamination of reusable items can be difficult.[7] |
| Respiratory Protection | In case of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved air-purifying respirator with appropriate cartridges or a supplied-air respirator.[1][7][8] | Protects the respiratory tract from irritation and potential damage from inhaling dust or vapors.[1] |
| Footwear | Closed-toe, chemical-resistant safety footwear.[9] | Protects feet from potential spills and chemical exposure. |
Emergency Procedures
Immediate access to an eyewash station and a safety shower in the work area is critical.[1][4] In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Operational and Disposal Plans
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific work area within a chemical fume hood for the procedure.[10]
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of dust or splashes.
-
Reaction Setup: If used in a reaction, add the compound slowly to the reaction mixture. Be aware that it reacts with water, which may generate heat or gases.[1]
-
Post-Handling: After use, decontaminate the work area. Wipe surfaces with a suitable deactivating agent (e.g., a dilute solution of sodium carbonate) followed by a thorough cleaning.[10]
Disposal Plan
Unused or waste this compound and contaminated materials must be disposed of as hazardous waste. Do not dispose of it down the drain.[11]
Experimental Protocol for Hydrolysis of Waste this compound
This procedure is for the laboratory-scale treatment of surplus this compound.
-
Setup: In a chemical fume hood, equip a three-necked flask with a stirrer, a dropping funnel, and a thermometer.
-
Base Solution: Place a 50% excess of 2.5 M aqueous sodium hydroxide solution in the flask.[12]
-
Neutralization: While stirring, slowly add the waste this compound dropwise to the sodium hydroxide solution.[12] The reaction is exothermic, so control the addition rate to maintain a safe temperature.
-
Completion: Continue stirring for a period to ensure the reaction is complete. The resulting mixture can then be neutralized and disposed of in accordance with local regulations.[12][13]
Contaminated PPE Disposal
-
Gloves: Remove gloves using the proper technique to avoid skin contact and dispose of them in a designated hazardous waste container.
-
Lab Coat/Suit: If grossly contaminated, remove the garment carefully and place it in a labeled, sealed bag for hazardous waste disposal.
-
Other Materials: All disposable materials that have come into contact with the chemical (e.g., pipette tips, weighing paper) should be placed in a designated hazardous waste container.
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. epfl.ch [epfl.ch]
- 13. sdunet.dk [sdunet.dk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
